Product packaging for S3337(Cat. No.:CAS No. 108499-48-5)

S3337

Cat. No.: B1195205
CAS No.: 108499-48-5
M. Wt: 359.4 g/mol
InChI Key: YAMSJFSCDATXNU-UHFFFAOYSA-N
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Description

structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21N3O3S B1195205 S3337 CAS No. 108499-48-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(5,6-dimethoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-N-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-4-19-13-8-6-5-7-12(13)11-25(22)18-20-14-9-16(23-2)17(24-3)10-15(14)21-18/h5-10,19H,4,11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMSJFSCDATXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1CS(=O)C2=NC3=CC(=C(C=C3N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70910748
Record name 2-[(5,6-Dimethoxy-1H-benzimidazole-2-sulfinyl)methyl]-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108499-48-5
Record name 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108499485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(5,6-Dimethoxy-1H-benzimidazole-2-sulfinyl)methyl]-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to 2-(Benzylsulfinyl)benzimidazoles

The 2-(benzylsulfinyl)benzimidazole scaffold is a cornerstone in medicinal chemistry, most notably for its application as proton pump inhibitors (PPIs), a class of drugs that effectively reduce gastric acid secretion.[1][2][3] These compounds are weak bases that undergo an acid-catalyzed activation to become the active species that covalently binds to and inhibits the H+/K+ ATPase, or proton pump, in the parietal cells of the stomach.[1][2] The nature and position of substituents on both the benzimidazole and benzyl rings play a crucial role in determining the compound's physicochemical properties, such as stability, pKa, and lipophilicity, which in turn influence their pharmacokinetic and pharmacodynamic profiles.[2]

Physicochemical Properties

The physicochemical properties of 2-(benzylsulfinyl)benzimidazole derivatives are critical for their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their mechanism of action. While specific data for 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole is unavailable, the following tables summarize typical properties of related and well-known benzimidazole-based PPIs.

Table 1: General Physicochemical Properties of Selected 2-(Pyridylmethylsulfinyl)benzimidazole Proton Pump Inhibitors

PropertyOmeprazoleLansoprazolePantoprazoleRabeprazole
Molecular Formula C₁₇H₁₉N₃O₃SC₁₆H₁₄F₃N₃O₂SC₁₆H₁₅F₂N₃O₄SC₁₈H₂₁N₃O₃S
Molecular Weight ( g/mol ) 345.42369.36383.37359.44
pKa1 (Pyridine) 4.06[2]3.83[2]3.83[2]4.53[2]
pKa2 (Benzimidazole) 0.79[2]0.62[2]0.11[2]0.6[2]

Note: The pKa values are crucial for the accumulation of these weak bases in the acidic environment of the parietal cell's secretory canaliculi and for the subsequent acid-catalyzed activation.[1][2]

Experimental Protocols for Physicochemical Characterization

Standard methodologies are employed to determine the physicochemical properties of novel benzimidazole derivatives. These protocols are essential for the characterization and quality control of these compounds.

Melting Point Determination

The melting point of a compound is a key indicator of its purity.

Methodology: The melting point of benzimidazole derivatives is typically determined using an open capillary tube method with a digital melting point apparatus.[4] The sample is finely powdered and packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the substance melts is recorded.

Solubility Determination

Solubility is a critical factor for drug formulation and bioavailability.

Methodology: The solubility of benzimidazole compounds can be determined in various solvents, including water, alcohols, and buffers at different pH values. A common method involves adding an excess of the compound to a known volume of the solvent. The suspension is then stirred at a constant temperature until equilibrium is reached. The saturated solution is filtered, and the concentration of the dissolved compound is determined by a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[4]

pKa Determination

The acid dissociation constant (pKa) is a fundamental property for ionizable drugs like benzimidazoles, as it governs their charge state at different physiological pH values.

Methodology: Several methods can be used to determine the pKa of benzimidazole derivatives:

  • Potentiometric Titration: This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa is determined from the inflection point of the titration curve.

  • UV-Vis Spectrophotometry: This method relies on the difference in the UV-Vis absorbance spectra of the protonated and deprotonated forms of the molecule. The absorbance is measured at various pH values, and the pKa is calculated from the resulting data.

  • Capillary Electrophoresis (CE): The electrophoretic mobility of the compound is measured at different pH values. The pKa can be determined from the relationship between mobility and pH.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for many 2-(benzylsulfinyl)benzimidazole derivatives is the inhibition of the gastric H+/K+ ATPase.

The process begins with the absorption of the prodrug into the systemic circulation. Being a weak base, it freely crosses cell membranes and accumulates in the highly acidic secretory canaliculi of the gastric parietal cells.[1][2] In this acidic environment, the benzimidazole derivative undergoes a two-step protonation, followed by a chemical rearrangement to form a reactive tetracyclic sulfenamide.[2] This active metabolite then forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+ ATPase, leading to its irreversible inhibition.[2][3] This blocks the final step in gastric acid secretion.

Below is a Graphviz diagram illustrating this activation and inhibition pathway.

Caption: Mechanism of action of 2-(benzylsulfinyl)benzimidazole proton pump inhibitors.

Conclusion

The 2-(benzylsulfinyl)-5,6-dimethoxybenzimidazole scaffold represents a class of compounds with significant therapeutic potential, particularly as inhibitors of gastric acid secretion. While specific data for 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole is not currently available, the extensive research on related proton pump inhibitors provides a robust framework for understanding its likely physicochemical properties and mechanism of action. Further experimental investigation is required to fully characterize this specific molecule. This guide serves as a valuable resource for researchers by outlining the key properties, analytical methodologies, and biological pathways associated with this important class of heterocyclic compounds.

References

An In-depth Technical Guide to the Structural Elucidation of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the structural elucidation of the novel benzimidazole derivative, 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole. The following sections detail the proposed synthetic pathway, outline the methodologies for structural confirmation, present predicted analytical data, and visualize the logical workflow for its characterization.

Proposed Synthetic Pathway

The synthesis of the target compound can be conceptualized as a multi-step process involving the formation of the benzimidazole core, followed by the attachment of the benzylsulfinyl side chain. A plausible synthetic route is outlined below.

Synthetic Pathway cluster_0 Benzimidazole Core Synthesis cluster_1 Side Chain Synthesis & Coupling cluster_2 Final Oxidation Step A 4,5-Dimethoxy-1,2-phenylenediamine B 2-Mercaptobenzimidazole derivative A->B Reaction with CS2 or K-ethyl xanthate F 2-(2-Ethylaminobenzylthio)-5,6- dimethoxybenzimidazole (Thioether) B->F Alkylation with 2-Ethylaminobenzyl chloride (E) C 2-Nitrobenzyl chloride E 2-Ethylaminobenzyl chloride C->E Nucleophilic substitution with ethylamine, then reduction D N-Ethylaniline G Target Compound: 2-(2-Ethylaminobenzylsulfinyl)-5,6- dimethoxybenzimidazole F->G Oxidation with m-CPBA

Caption: Proposed synthetic pathway for the target compound.

Predicted Analytical Data

Following the successful synthesis and purification of the compound, a full suite of analytical techniques would be employed for its structural confirmation. The expected quantitative data from these analyses are summarized below.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationProposed Assignment
1.35t3H-CH₂CH₃
3.20q2H-CH₂ CH₃
3.90s6H2 x -OCH₃
4.80d1H-S(O)-CH H- (diastereotopic)
4.95d1H-S(O)-CH H- (diastereotopic)
6.80-7.50m6HAromatic protons
~8.50br s1HN-H (benzimidazole)
~5.00br s1HN-H (ethylamine)
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmProposed Assignment
14.5-CH₂C H₃
44.0-C H₂CH₃
56.0-OC H₃
58.0-S(O)-C H₂-
105-155Aromatic & Benzimidazole Carbons
Table 3: Predicted FT-IR and Mass Spectrometry Data
TechniqueWavenumber (cm⁻¹) / m/zProposed Assignment
FT-IR ~3300N-H Stretch
~2950C-H Stretch (aliphatic)
~1620, ~1500C=C Stretch (aromatic)
~1250C-O Stretch (methoxy)
~1030S=O Stretch (sulfoxide)
Mass Spec (ESI+) ~360.15[M+H]⁺

Experimental Protocols

The structural elucidation relies on a series of well-defined experimental protocols to ensure data accuracy and reproducibility.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To purify the final compound and assess its purity.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Procedure: The crude product is dissolved in a minimal amount of methanol and injected into the HPLC system. Fractions corresponding to the major peak are collected, combined, and the solvent is removed under reduced pressure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrument: 500 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Experiments:

    • ¹H NMR: To identify the types and numbers of protons and their neighboring environments.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental composition.

  • Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Mode: Positive ion mode.

  • Procedure: The purified sample is dissolved in methanol and infused into the ESI source. The high-resolution mass of the protonated molecular ion [M+H]⁺ is measured to confirm the elemental formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Technique: Attenuated Total Reflectance (ATR).

  • Procedure: A small amount of the solid purified compound is placed directly on the ATR crystal, and the IR spectrum is recorded from 4000 to 400 cm⁻¹.

Visualization of Workflows and Pathways

Experimental Workflow for Structural Elucidation

The logical flow of experiments for confirming the structure of a novel compound is critical.

Structural Elucidation Workflow synthesis Crude Synthesized Product purification Purification (HPLC) synthesis->purification purity_check Purity Assessment (>95%) purification->purity_check ms High-Resolution Mass Spectrometry purity_check->ms nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) purity_check->nmr ftir FT-IR Spectroscopy purity_check->ftir formula Elemental Formula Confirmation ms->formula final_structure Final Confirmed Structure formula->final_structure structure 2D Structure Determination nmr->structure structure->final_structure functional_groups Functional Group Confirmation ftir->functional_groups functional_groups->final_structure

Caption: Workflow for the structural elucidation of the target compound.

Hypothetical Signaling Pathway

Benzimidazole derivatives are known to act as proton pump inhibitors. The target compound's structure is analogous to such inhibitors, suggesting a potential mechanism of action involving the H⁺/K⁺-ATPase in gastric parietal cells.

Hypothetical Signaling Pathway compound Target Compound (Prodrug) acidic_env Acidic Environment of Parietal Cell compound->acidic_env active_form Active Sulfenamide acidic_env->active_form Protonation & Rearrangement pump H+/K+ ATPase (Proton Pump) active_form->pump Covalent Bonding to Cys residues inhibition Inhibition pump->inhibition effect Decreased Gastric Acid Secretion inhibition->effect

Caption: Hypothetical mechanism of action as a proton pump inhibitor.

in vitro activity of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Activity of Benzimidazole Derivatives

Disclaimer: This guide provides a comprehensive overview of the in vitro activities of various benzimidazole derivatives based on available scientific literature. Specific data for "2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole" was not found in the conducted search. Therefore, this document focuses on the broader class of benzimidazole compounds to provide a relevant and informative resource for researchers, scientists, and drug development professionals.

Introduction to the In Vitro Activity of Benzimidazole Derivatives

Benzimidazole is a heterocyclic aromatic organic compound, consisting of the fusion of benzene and imidazole. This scaffold is a crucial pharmacophore in medicinal chemistry, and its derivatives have been extensively studied, exhibiting a wide range of biological activities. These activities include anticancer, antimicrobial, antiviral, anthelmintic, and neuroprotective effects.[1][2] The versatility of the benzimidazole ring allows for substitutions at various positions, leading to a vast library of compounds with diverse pharmacological profiles.

The mechanism of action of benzimidazole derivatives is varied. For instance, some anthelmintic benzimidazoles act by binding to β-tubulin, thereby inhibiting the polymerization of microtubules.[1] In the context of cancer, different derivatives have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways.[3][4] For example, certain 2-aryl benzimidazole derivatives have been found to inhibit EGFR and HER2 activity, leading to the suppression of downstream signaling pathways like PI3K/Akt and MEK/Erk.[4]

This guide will summarize quantitative data on the in vitro activity of selected benzimidazole derivatives, provide detailed experimental protocols for common assays, and visualize relevant pathways and workflows.

Quantitative Data Presentation

The following table summarizes the in vitro cytotoxic activity of selected benzimidazole derivatives against various human cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values are presented.

CompoundCell LineAssay TypeIC50 / GI50 (µg/mL)Reference
Compound 5 (a bromo-derivative) MCF-7 (Breast Cancer)MTT17.8 ± 0.24[3]
DU-145 (Prostate Cancer)MTT10.2 ± 1.4[3]
H69AR (Lung Cancer)MTT49.9 ± 0.22[3]
BZ6 Heligmosomoides polygyrus (adult)Motility5.3 µM[5]
BZ12 Trichuris muris (L1)Motility4.17 µM[5]
Trichuris muris (adult)Motility8.1 µM[5]

Experimental Protocols

In Vitro Anti-Proliferative Assay (MTT Assay)

This protocol is a widely used colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.[6]

1. Cell Plating:

  • Plate the tested cells in 96-well microtiter plates at a density of 2,000 cells/well.

  • Incubate the plates in a humidified atmosphere with 5% CO2 at 37°C for 24 hours.[6]

2. Compound Exposure:

  • Expose the cells to various concentrations of the test compounds in triplicate.

  • Incubate the plates for an additional 96 hours under the same conditions.[6]

3. MTT Addition and Incubation:

  • Add 50 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (2 mg/mL) to each well.

  • Incubate the plates for an additional 4 hours.[6]

4. Formazan Solubilization:

  • Discard the supernatant from each well.

  • Add 200 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[6]

5. Absorbance Measurement:

  • Gently oscillate the plate at room temperature for 10 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.[6]

6. Data Analysis:

  • Calculate the cell inhibitory ratio using the appropriate formula.

  • Determine the GI50 (concentration that causes 50% inhibition of cell proliferation) from a dose-response curve.[6]

  • All experiments should be performed in triplicate.[6]

Signaling Pathway and Workflow Visualizations

EGFR/HER2 Signaling Pathway Inhibition by a Benzimidazole Derivative

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K MEK MEK EGFR->MEK HER2 HER2 HER2->PI3K HER2->MEK Benzimidazole Derivative 2-Aryl Benzimidazole Derivative (5a) Benzimidazole Derivative->EGFR Benzimidazole Derivative->HER2 Akt Akt PI3K->Akt Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival Erk Erk MEK->Erk Erk->Cell Proliferation & Survival

Caption: Inhibition of EGFR and HER2 signaling by a 2-aryl benzimidazole derivative.

General Experimental Workflow for In Vitro Activity Screening

experimental_workflow Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Dose-Response Assay Dose-Response Assay Primary Screening->Dose-Response Assay Active Compounds Data Analysis Data Analysis Dose-Response Assay->Data Analysis Hit Compound Hit Compound Data Analysis->Hit Compound Determine IC50/GI50

Caption: A generalized workflow for screening the in vitro activity of compounds.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic targets of the novel benzimidazole derivative, 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole. Based on its structural characteristics, this compound is classified as a proton pump inhibitor (PPI). The primary therapeutic target of this class of molecules is the H+/K+ ATPase, also known as the gastric proton pump. This document details the mechanism of action, relevant signaling pathways, and experimental protocols for evaluating the efficacy of this and similar compounds. The information presented is intended to support further research and drug development efforts in the field of acid-related gastrointestinal disorders.

Introduction

Benzimidazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities. The specific structural motif of a substituted benzimidazole linked to a pyridine ring via a sulfinyl group is the hallmark of proton pump inhibitors (PPIs). These drugs are highly effective in treating acid-peptic disorders. The compound 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole fits this structural paradigm, suggesting its primary mechanism of action is the inhibition of the gastric H+/K+ ATPase.

Primary Therapeutic Target: H+/K+ ATPase

The principal therapeutic target of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole is the H+/K+ ATPase, an enzyme located in the secretory membranes of gastric parietal cells. This enzyme is responsible for the final step in gastric acid secretion, exchanging potassium ions (K+) from the gastric lumen for cytoplasmic hydronium ions (H3O+).

Proton pump inhibitors are prodrugs that are activated in the acidic environment of the parietal cell secretory canaliculi.[1] The activated form, a sulfenamide, then forms a covalent disulfide bond with cysteine residues on the alpha subunit of the H+/K+ ATPase, leading to its irreversible inhibition.[1] This inhibition effectively blocks the secretion of gastric acid.[2][3][4]

Signaling Pathway for Gastric Acid Secretion

The regulation of gastric acid secretion is a complex process involving multiple signaling pathways that converge on the activation of the H+/K+ ATPase. The primary stimulants are histamine, acetylcholine, and gastrin.

Gastric_Acid_Secretion_Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R AC Adenylyl Cyclase H2R->AC Gs PLC Phospholipase C M3R->PLC Gq CCK2R->PLC Gq cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA Protein Kinase A cAMP->PKA Ca2 Ca²⁺ IP3_DAG->Ca2 HK_ATPase H⁺/K⁺ ATPase (Proton Pump) PKA->HK_ATPase + PKC Protein Kinase C PKC->HK_ATPase + Ca2->PKC Acid_Secretion Gastric Acid Secretion HK_ATPase->Acid_Secretion PPI 2-(2-Ethylaminobenzylsulfinyl) -5,6-dimethoxybenzimidazole PPI->HK_ATPase Inhibition

Caption: Signaling pathways regulating gastric acid secretion and the inhibitory action of the proton pump inhibitor.

Quantitative Data Summary

As 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole is a novel compound, specific quantitative data from published studies are not available. The following table provides a template for summarizing key quantitative parameters that should be determined experimentally to characterize its activity as a proton pump inhibitor.

ParameterDescriptionExperimental ValueReference Compound (e.g., Omeprazole)
IC₅₀ (μM) The half maximal inhibitory concentration against H+/K+ ATPase.To be determined~5-10 µM
Kᵢ (μM) The inhibition constant, indicating the binding affinity to the H+/K+ ATPase.To be determinedVariable
pKa The acid dissociation constant, crucial for accumulation in acidic parietal cells.To be determined~4.0
In vivo Efficacy (% inhibition) The percentage inhibition of gastric acid secretion in an animal model.To be determined>90% at therapeutic doses
t₁/₂ (hours) The plasma half-life of the compound.To be determined~1-2 hours

Experimental Protocols

H+/K+ ATPase Inhibition Assay (In Vitro)

This protocol outlines the procedure for determining the in vitro inhibitory activity of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole on the H+/K+ ATPase.

H_K_ATPase_Assay_Workflow start Start prep Prepare H⁺/K⁺ ATPase-rich microsomes from gastric mucosa (e.g., porcine or rabbit) start->prep pre_incubate Pre-incubate microsomes with 2-(2-Ethylaminobenzylsulfinyl) -5,6-dimethoxybenzimidazole at varying concentrations (pH 6.5) prep->pre_incubate initiate Initiate reaction by adding ATP and Mg²⁺ pre_incubate->initiate incubate Incubate at 37°C for a defined period (e.g., 30 min) initiate->incubate stop Stop reaction with trichloroacetic acid (TCA) incubate->stop measure Measure released inorganic phosphate (Pi) via colorimetric assay (e.g., Malachite Green) stop->measure calculate Calculate % inhibition and determine IC₅₀ measure->calculate end End calculate->end

Caption: Workflow for the in vitro H+/K+ ATPase inhibition assay.

Methodology:

  • Preparation of H+/K+ ATPase: Isolate microsomes rich in H+/K+ ATPase from the gastric mucosa of a suitable animal model (e.g., hog or rabbit) through differential centrifugation.

  • Pre-incubation: Pre-incubate the microsomal suspension with varying concentrations of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole in a slightly acidic buffer (pH 6.5) to facilitate activation of the prodrug.

  • Reaction Initiation: Initiate the enzymatic reaction by adding ATP and MgCl₂.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time, typically 20-30 minutes.

  • Reaction Termination: Stop the reaction by adding an acid, such as trichloroacetic acid.

  • Phosphate Quantification: Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method, such as the Malachite Green assay.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assay for Gastric Acid Secretion

This protocol describes a cell-based assay to evaluate the effect of the compound on acid secretion in a cellular model, such as primary parietal cells or a suitable cell line.

Methodology:

  • Cell Culture: Culture primary parietal cells or a cell line (e.g., rabbit gastric glands) that can be stimulated to secrete acid.

  • Compound Treatment: Treat the cells with different concentrations of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole.

  • Stimulation: Stimulate acid secretion using a combination of secretagogues like histamine and isobutyl-methylxanthine (IBMX).

  • Measurement of Acid Accumulation: Measure the accumulation of acid in the extracellular medium. This can be done indirectly using a pH-sensitive fluorescent dye, such as acridine orange, which accumulates in acidic spaces.

  • Data Analysis: Quantify the fluorescence to determine the extent of acid accumulation and calculate the inhibitory effect of the compound.

In Vivo Model for Gastric Acid Secretion

Animal models are essential for evaluating the in vivo efficacy of proton pump inhibitors. The pylorus-ligated rat model is a commonly used method.

Methodology:

  • Animal Preparation: Fast rats for 24 hours with free access to water.

  • Compound Administration: Administer 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole orally or intraperitoneally.

  • Pylorus Ligation: Under anesthesia, ligate the pyloric end of the stomach to allow for the collection of gastric juice.

  • Gastric Juice Collection: After a set period (e.g., 4 hours), sacrifice the animals and collect the gastric contents.

  • Analysis: Measure the volume of gastric juice, pH, and total acid output.

  • Data Analysis: Compare the results from the treated group with a control group to determine the percentage inhibition of gastric acid secretion.

Conclusion

The chemical structure of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole strongly suggests that its primary therapeutic target is the gastric H+/K+ ATPase. As a proton pump inhibitor, it holds potential for the treatment of various acid-related gastrointestinal disorders. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of its pharmacological profile. Further in vitro and in vivo studies are necessary to fully characterize its potency, selectivity, and therapeutic potential.

References

Technical Whitepaper: An In-depth Analysis of Benzimidazole Sulfoxide Derivatives as Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the specific compound, 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole, did not yield a corresponding CAS number or any published scientific literature. This suggests that the compound may be novel or not widely documented. Therefore, this technical guide will focus on a closely related and extensively studied class of compounds: benzimidazole sulfoxide proton pump inhibitors (PPIs) . The principles, experimental protocols, and data presented herein are representative of this class and provide a framework for the potential study of the requested compound.

Introduction to Benzimidazole Sulfoxide Proton Pump Inhibitors

Benzimidazole derivatives are a cornerstone in medicinal chemistry. A prominent subclass, the benzimidazole sulfoxides, have been successfully developed as proton pump inhibitors (PPIs). These drugs are widely prescribed for the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] Their mechanism of action involves the irreversible inhibition of the gastric H+/K+-ATPase, the enzyme responsible for the final step of acid secretion in the stomach's parietal cells.[1]

This guide provides a comprehensive overview of the synthesis, mechanism of action, and evaluation of this important class of therapeutic agents.

Data Presentation: Physicochemical and Pharmacological Properties of Common PPIs

The following table summarizes key data for several commercially available proton pump inhibitors, providing a comparative overview of their properties.

Compound NameCAS NumberMolecular FormulaIC50 (H+/K+-ATPase)IC50 (Histamine-induced acid formation)
Omeprazole73590-58-6[2][3]C17H19N3O3S5.8 µM0.16 µM
Lansoprazole103577-45-3[4][5][6]C16H14F3N3O2SNot readily availableNot readily available
Pantoprazole102625-70-7[7]C16H15F2N3O4SNot readily availableNot readily available
Rabeprazole117976-89-3[8][9]C18H21N3O3SNot readily availableNot readily available

Experimental Protocols

General Synthesis of a Benzimidazole Sulfoxide (Omeprazole as an example)

The synthesis of omeprazole serves as a representative example for this class of compounds. It is a multi-step process involving the preparation of two key heterocyclic intermediates, followed by their coupling and subsequent oxidation.

Step 1: Synthesis of 5-methoxy-2-mercaptobenzimidazole

  • Reaction Setup: In a reaction vessel, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Addition of Carbon Disulfide: To this solution, add carbon disulfide (CS2) and stir the mixture at ambient temperature.

  • Addition of Diamine: Cool the reaction mixture and slowly add 4-methoxy-o-phenylenediamine.

  • Reflux: Heat the mixture to reflux for several hours.

  • Work-up: After cooling, evaporate the solvent. Dilute the residue with a suitable organic solvent (e.g., dichloromethane) and acidify with a weak acid (e.g., acetic acid) to precipitate the product.

  • Purification: Filter the resulting solid and recrystallize from an appropriate solvent to yield 5-methoxy-2-mercaptobenzimidazole.[10][11][12]

Step 2: Synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride

  • Reaction Setup: Dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in dichloromethane.

  • Chlorination: Slowly add a solution of thionyl chloride in dichloromethane to the reaction mixture at room temperature under an inert atmosphere (e.g., argon).

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Suspend the solid residue in a non-polar solvent like hexane, filter, and dry to obtain 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.[13][14][15]

Step 3: Coupling and Oxidation to form Omeprazole

  • Coupling Reaction: React 5-methoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., methanol) to form the thioether intermediate.

  • Oxidation: Oxidize the thioether intermediate using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst (e.g., sodium tungstate) to form the sulfoxide, omeprazole.

  • Purification: The final product is purified by crystallization.

In Vitro Evaluation of H+/K+-ATPase Inhibition
  • Enzyme Preparation: Isolate H+/K+-ATPase-rich vesicles from the gastric mucosa of a suitable animal model (e.g., hog or rabbit).

  • Assay Buffer: Prepare an assay buffer containing appropriate ions (e.g., Mg2+, K+) and ATP.

  • Incubation: Pre-incubate the enzyme preparation with varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) at an acidic pH to facilitate the activation of the inhibitor.

  • Initiation of Reaction: Initiate the ATPase reaction by adding ATP.

  • Measurement of Activity: Determine the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., the Fiske-Subbarow method).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Mechanism of Action of Proton Pump Inhibitors

PPI_Mechanism_of_Action cluster_blood Bloodstream (Neutral pH) cluster_parietal Parietal Cell PPI_inactive Inactive PPI (Prodrug) PPI_inactive_cell Inactive PPI PPI_inactive->PPI_inactive_cell Diffusion Canaliculus Secretory Canaliculus (Acidic pH) PPI_inactive_cell->Canaliculus PPI_active Active Sulfenamide Canaliculus->PPI_active Acid-catalyzed activation ProtonPump H+/K+-ATPase (Proton Pump) PPI_active->ProtonPump Binds to Cys residues InhibitedPump Inhibited Pump (Covalent Bond) ProtonPump->InhibitedPump Irreversible Inhibition

Caption: Mechanism of action of a proton pump inhibitor.

Experimental Workflow for PPI Efficacy Testing

PPI_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Animal Model cluster_clinical Clinical Trial EnzymePrep H+/K+-ATPase Enzyme Preparation IC50_Assay IC50 Determination Assay EnzymePrep->IC50_Assay AnimalModel Animal Model (e.g., Rat) PPI_Admin PPI Administration AnimalModel->PPI_Admin Gastric_Ligation Gastric Lavage or pH Probe Measurement PPI_Admin->Gastric_Ligation Data_Analysis_Vivo Analysis of Gastric Acid Secretion Gastric_Ligation->Data_Analysis_Vivo Patient_Recruitment Patient Recruitment Treatment_Group Treatment vs. Placebo Patient_Recruitment->Treatment_Group Efficacy_Endpoint Efficacy Endpoint (e.g., Symptom Relief, Ulcer Healing) Treatment_Group->Efficacy_Endpoint Safety_Monitoring Safety Monitoring Treatment_Group->Safety_Monitoring

Caption: General experimental workflow for evaluating PPI efficacy.

References

In-Depth Technical Guide: Solubility of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the specific solubility of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole in organic solvents is limited. This guide provides a comprehensive framework and general methodologies for determining the solubility of this compound, based on standard practices for similar benzimidazole derivatives. Benzimidazole derivatives are noted for their diverse pharmacological activities, which are often correlated with their structural similarity to purines.[1]

Introduction to 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole

2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Molecules in this class are known for a wide range of biological activities.[1] The physicochemical properties of such compounds, particularly their solubility, are critical for their development as therapeutic agents, affecting everything from formulation to bioavailability.

This guide outlines the necessary experimental protocols for determining the solubility of the title compound and provides a template for data presentation and visualization of the experimental workflow.

Predicted Solubility Profile

While specific data is unavailable, the solubility of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole can be predicted based on its structure. The presence of the dimethoxybenzimidazole core, a sulfinyl group, and an ethylamino-substituted benzyl group suggests a molecule with moderate polarity. It is expected to exhibit some solubility in a range of organic solvents. The solubility will likely vary based on the polarity, hydrogen bonding capacity, and dielectric constant of the solvent.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of the title compound in various organic solvents using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

3.1. Materials and Equipment

  • Compound: 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole (purity >99%)

  • Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)).

  • Equipment:

    • Analytical balance (±0.01 mg)

    • Vials with screw caps

    • Thermostatically controlled shaker or incubator

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

    • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute remains constant.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any undissolved solid particles.

  • Concentration Analysis:

    • HPLC Method (Preferred):

      • Develop a validated HPLC method to quantify the concentration of the compound. This involves selecting an appropriate column, mobile phase, and detection wavelength.

      • Prepare a series of standard solutions of known concentrations to generate a calibration curve.

      • Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

      • Inject the diluted sample into the HPLC system and determine the concentration based on the peak area.

    • UV-Vis Spectrophotometry Method:

      • This method can be used if the compound has a distinct chromophore and no interfering substances are present.

      • Generate a calibration curve by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorbance (λmax).

      • Dilute the filtered saturated solution with the respective solvent and measure its absorbance.

      • Calculate the concentration using the Beer-Lambert law and the calibration curve.

  • Data Calculation:

    • Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Data Presentation

Quantitative solubility data should be organized in a clear and structured table for easy comparison.

Table 1: Solubility of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole in Various Organic Solvents at 25 °C

Organic SolventDielectric Constant (at 20°C)Solubility (mg/mL)Solubility (mol/L)
Methanol32.7Data to be determinedData to be determined
Ethanol24.5Data to be determinedData to be determined
Acetone20.7Data to be determinedData to be determined
Acetonitrile37.5Data to be determinedData to be determined
Dichloromethane9.1Data to be determinedData to be determined
Ethyl Acetate6.0Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)46.7Data to be determinedData to be determined
N,N-Dimethylformamide (DMF)36.7Data to be determinedData to be determined

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of the compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess compound to solvent in vials B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Settle and withdraw supernatant C->D E Filter supernatant (0.22 µm filter) D->E F Dilute sample for analysis E->F G Analyze concentration (HPLC or UV-Vis) F->G H Calculate Solubility (mg/mL, mol/L) G->H

Caption: Workflow for solubility determination.

Factors Influencing Solubility

Several factors can significantly impact the solubility of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole:

  • Solvent Polarity: The "like dissolves like" principle is a primary determinant. Solvents with polarities similar to the compound are likely to be more effective.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is measured.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. The solid-state properties of the starting material should be characterized.

  • pH (in aqueous-organic mixtures): The benzimidazole ring and the ethylamino group have basic properties. In solvent systems containing water or protic solvents, the pH can significantly affect the ionization state and, therefore, the solubility of the compound.

Conclusion

This technical guide provides a robust framework for researchers and drug development professionals to determine the solubility of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole in organic solvents. By following the detailed experimental protocol and considering the influential factors, reliable and reproducible solubility data can be generated. This data is fundamental for the subsequent stages of research and development, including formulation design, pharmacokinetic studies, and toxicological assessments.

References

Methodological & Application

2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole experimental protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive overview of the experimental protocols and pharmacological data for omeprazole, a substituted benzimidazole that potently inhibits gastric acid secretion. While the initial inquiry specified "2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole," a thorough literature search did not yield information on this specific compound. However, due to the structural similarities and the common therapeutic class, this document focuses on the well-characterized and widely used proton pump inhibitor, omeprazole: 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole. Omeprazole is a prodrug that, in the acidic environment of the stomach's parietal cells, is converted to its active form, which then forms a covalent disulfide bond with the H+/K+ ATPase, irreversibly inhibiting its function.[[“]][2][3] This action effectively blocks the final step in gastric acid production.[3]

Data Presentation

Table 1: In Vivo Pharmacokinetic Parameters of Omeprazole in Rats
ParameterRoute of AdministrationDose (mg/kg)ValueSpeciesReference
AUC (μg·min/mL)Intravenous20Increased in UC rats vs. normalSprague-Dawley Rats[4]
Clearance (CL)Intravenous20Decreased in UC rats vs. normalSprague-Dawley Rats[4]
BioavailabilityOral40Comparable in control and dehydrated ratsSprague-Dawley Rats[5]
Blood-to-Brain Coefficient of DistributionIntravenous100.15Sprague-Dawley Rats[6]
Blood-to-Bile Coefficient of DistributionIntravenous100.58Sprague-Dawley Rats[6]

AUC: Area under the plasma concentration-time curve; CL: Clearance; UC: Ulcerative Colitis

Table 2: In Vitro Metabolism of Omeprazole
ParameterIn Vitro SystemFindingReference
Intrinsic Clearance (CLint)Rat Liver MicrosomesComparable between control and dehydrated rats[5]
Vmax (Formation of 5-OH omeprazole)Rat Liver Microsomes62% in UC rats compared to normal rats[4]
CLint (Formation of 5-OH omeprazole)Rat Liver Microsomes48% in UC rats compared to normal rats[4]
Major Metabolizing EnzymesHuman Liver MicrosomesCYP2C19, CYP3A4[7][8]

Vmax: Maximum reaction velocity; CLint: Intrinsic clearance

Experimental Protocols

Synthesis of Omeprazole

This protocol describes the oxidation of the sulfide precursor to form omeprazole.[9]

Materials:

  • 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]benzimidazole

  • 3-chloroperoxybenzoic acid (m-CPBA)

  • Ethyl acetate

  • 40% aqueous methylamine

  • Hydrochloric acid

Procedure:

  • Suspend 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]benzimidazole in ethyl acetate and cool the mixture to below 0°C.

  • Add an equimolar amount of 3-chloroperoxybenzoic acid portion-wise, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to crystallize for an additional 30 minutes at a temperature below 5°C.

  • Filter the formed product, wash with cold ethyl acetate, and dry under a vacuum to obtain crude omeprazole.

  • For purification, dissolve the crude omeprazole in water and 40% aqueous methylamine.

  • Precipitate the pure product by adding hydrochloric acid.

  • Isolate the purified omeprazole by filtration.

In Vitro Proton Pump (H+/K+ ATPase) Inhibition Assay

This protocol is a conceptual outline based on the mechanism of action of omeprazole.

Materials:

  • Isolated gastric vesicles containing H+/K+ ATPase

  • Omeprazole

  • ATP

  • Valinomycin

  • KCl

  • Buffer solutions at various pH values

Procedure:

  • Prepare a suspension of gastric vesicles in a suitable buffer.

  • Pre-incubate the vesicles with varying concentrations of omeprazole at a neutral pH.

  • To activate omeprazole, acidify the vesicle interior by adding ATP, KCl, and the potassium ionophore valinomycin, which initiates proton pumping.

  • Alternatively, incubate the vesicles with omeprazole in an acidic buffer (e.g., pH 6.1) to activate the drug.

  • Measure the H+/K+ ATPase activity by quantifying ATP hydrolysis, typically through a colorimetric assay for inorganic phosphate release.

  • Determine the IC50 value of omeprazole by plotting the percentage of enzyme inhibition against the logarithm of the omeprazole concentration.

In Vivo Gastric Acid Secretion Assay in Rats

This protocol is a general procedure for evaluating the in vivo efficacy of omeprazole.

Materials:

  • Sprague-Dawley rats

  • Omeprazole formulation for oral or intravenous administration

  • Anesthetic agent

  • Gastric fistula or pylorus ligation setup

  • pH meter

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer omeprazole either orally (e.g., 40 mg/kg) or intravenously (e.g., 20 mg/kg).[5]

  • At a predetermined time after drug administration, anesthetize the rats.

  • Perform a pylorus ligation to allow for the collection of gastric juice.

  • After a set period (e.g., 2-4 hours), collect the gastric contents.

  • Measure the volume of the gastric juice and determine its pH using a pH meter.

  • Calculate the total acid output and compare the results between the omeprazole-treated group and a vehicle-treated control group to determine the percentage of inhibition of gastric acid secretion.

Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in rats.

Materials:

  • Sprague-Dawley rats with cannulated jugular veins

  • Omeprazole formulation for intravenous (20 mg/kg) and oral (40 mg/kg) administration[5]

  • Blood collection tubes with anticoagulant

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Administer omeprazole to the rats via the desired route.

  • Collect blood samples at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) through the jugular vein cannula.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of omeprazole in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (e.g., AUC, clearance, volume of distribution, half-life) using appropriate software.

Visualizations

Omeprazole_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell Omeprazole_inactive Omeprazole (Inactive Prodrug) Omeprazole_active Active Sulfenamide Omeprazole_inactive->Omeprazole_active Acid-catalyzed activation Proton_Pump H+/K+ ATPase (Proton Pump) Omeprazole_active->Proton_Pump Covalent Inhibition H_ion H+ Proton_Pump->H_ion Secretion Lumen Gastric Lumen (Acidic) H_ion->Lumen K_ion K+ K_ion->Proton_Pump Uptake Blood Bloodstream Blood->Omeprazole_inactive Absorption

Caption: Mechanism of action of omeprazole in a gastric parietal cell.

Experimental_Workflow_Pharmacokinetics start Start: Animal Dosing dosing Omeprazole Administration (Oral or IV) start->dosing blood_collection Serial Blood Sampling dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation analysis LC-MS/MS Analysis plasma_separation->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis end End: PK Parameters pk_analysis->end

Caption: General workflow for an in vivo pharmacokinetic study.

References

Application Note: Quantitative Analysis of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a proposed ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the sensitive and selective quantification of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole in human plasma. The methodology is based on established analytical techniques for structurally similar benzimidazole sulfoxide compounds.[1][2][3] The protocol covers plasma sample preparation using solid-phase extraction, chromatographic conditions, and mass spectrometric detection parameters. Expected performance characteristics are provided to guide method validation.

Introduction

2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole is a novel benzimidazole derivative. As with many pharmacologically active agents, a robust and reliable analytical method is essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The compound's structure, featuring a benzimidazole core and a sulfoxide group, is analogous to proton pump inhibitors. Therefore, analytical strategies proven effective for related compounds can be adapted for its quantification.

This document presents a highly selective and sensitive UHPLC-MS/MS method proposed for the determination of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole in a biological matrix like human plasma. The use of tandem mass spectrometry provides excellent specificity and minimizes interference from endogenous plasma components.

Experimental Protocols

Materials and Reagents
  • Reference standard of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole (purity ≥98%)

  • A suitable internal standard (IS), such as a stable isotope-labeled version of the analyte or a structurally similar compound (e.g., Oxibendazole).[4]

  • LC-MS grade acetonitrile, methanol, and water.[4]

  • Formic acid (≥98%).[4]

  • Human plasma (K2EDTA as anticoagulant).[4]

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 50 mg, 1 mL).[4]

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare a 1 mg/mL primary stock solution of the analyte and the internal standard (IS) in methanol. Store at -20°C.[4]

  • Working Solutions: Create intermediate and working standard solutions by serially diluting the stock solutions with a 50:50 mixture of methanol and water. These solutions will be used to spike blank plasma for calibration curves and QC samples.[4]

  • Calibration Standards & QCs: Prepare calibration standards by spiking 90 µL of blank human plasma with 10 µL of the appropriate working standard solution to achieve a concentration range of 0.5–1000 ng/mL. Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[4]

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed to efficiently extract the analyte from the plasma matrix while removing proteins and phospholipids.

  • Pre-treatment: To a 100 µL aliquot of plasma sample (standard, QC, or unknown), add 10 µL of the IS working solution and vortex for 30 seconds.

  • Dilution: Add 500 µL of 0.2% formic acid in water and mix.[4]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of 0.2% formic acid in water.[4]

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[4]

  • Elution: Elute the analyte and IS from the cartridge with 1 mL of methanol containing 1% formic acid.[4]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Analysis: Transfer the reconstituted sample to an autosampler vial for UHPLC-MS/MS analysis.

Instrumentation and Conditions

UHPLC Conditions

The following table outlines the proposed starting conditions for chromatographic separation. These may require optimization.

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Vol. 5 µL
Column Temp. 40°C
Gradient 10% B to 95% B over 3 min, hold 1 min, re-equilibrate for 1 min
Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen

MRM Transitions: The specific precursor and product ion masses (Q1/Q3) for the analyte and internal standard must be determined by infusing the pure compounds into the mass spectrometer.

Expected Method Performance

The following table summarizes the typical validation parameters expected for this type of benzimidazole quantification assay based on literature for similar compounds.[1][2][5] Final validated performance must be established experimentally.

Table 1: Expected Method Validation Parameters
ParameterExpected Range / Acceptance Criteria
Linearity Range 0.5 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Limit of Detection (LOD) ~0.1 - 2.0 µg/kg (or ng/mL)[1][2]
Limit of Quantification (LOQ) ~0.3 - 5.0 µg/kg (or ng/mL)[1][2]
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Recovery) 85 - 115% (80 - 120% at LLOQ)
Matrix Effect Within acceptable limits (e.g., 85-115%)
Extraction Recovery > 70%[2]

Conclusion

The proposed UHPLC-MS/MS method provides a robust framework for the quantification of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole in human plasma. The combination of efficient solid-phase extraction for sample cleanup, rapid UHPLC separation, and highly selective tandem mass spectrometric detection is expected to yield excellent sensitivity, accuracy, and precision. This methodology is well-suited for regulated bioanalysis in support of drug development programs. Experimental validation is required to confirm the performance characteristics for this specific analyte.

References

Application Notes and Protocols for High-Throughput Screening of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole is a substituted benzimidazole derivative. Compounds of this class are potent inhibitors of the gastric H+/K+ ATPase, commonly known as the proton pump. These proton pump inhibitors (PPIs) are widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] The development of novel PPIs with improved efficacy, safety, and pharmacokinetic profiles is an ongoing area of research. High-throughput screening (HTS) assays are essential for the rapid identification and characterization of new chemical entities that target the proton pump.

These application notes provide detailed protocols for HTS assays relevant to the screening of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole and other similar benzimidazole-based compounds. The primary focus is on assays that measure the direct inhibition of the H+/K+ ATPase, as well as secondary assays to evaluate potential drug-drug interactions, such as the inhibition of cytochrome P450 enzymes.[2]

Mechanism of Action: Proton Pump Inhibition

Substituted benzimidazoles like 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole are prodrugs that require activation in an acidic environment. The proposed mechanism of action involves the accumulation of the compound in the acidic canaliculus of the parietal cell, followed by acid-catalyzed conversion to a reactive tetracyclic sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+ ATPase, leading to its irreversible inhibition and a subsequent reduction in gastric acid secretion.[1]

cluster_parietal_cell Parietal Cell Prodrug 2-(2-Ethylaminobenzylsulfinyl)- 5,6-dimethoxybenzimidazole (Prodrug) ActiveMetabolite Active Sulfenamide Metabolite Prodrug->ActiveMetabolite Acid-catalyzed activation ProtonPump H+/K+ ATPase (Proton Pump) ActiveMetabolite->ProtonPump Covalent Bonding (Inhibition) H_ion H+ ProtonPump->H_ion Pumps H+ out K_ion K+ K_ion->ProtonPump Pumps K+ in Lumen Gastric Lumen (Acidic)

Caption: Proposed mechanism of action for 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole.

Primary High-Throughput Screening Assay: H+/K+ ATPase Activity

A luminescence-based pH gradient assay is a robust method for high-throughput screening of proton pump inhibitors. This assay utilizes isolated gastric vesicles containing the H+/K+ ATPase to measure proton transport activity.

Experimental Protocol: Luminescence-Based H+/K+ ATPase Inhibition Assay

Objective: To quantify the inhibitory activity of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole on H+/K+ ATPase by measuring changes in intravesicular pH.

Materials:

  • Lyophilized porcine gastric H+/K+ ATPase vesicles

  • Test compound: 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole

  • Reference inhibitor: Omeprazole

  • Assay buffer (e.g., 5 mM Tris-HEPES, pH 7.4, containing 150 mM KCl, 2 mM MgCl2)

  • ATP solution

  • Valinomycin (K+ ionophore)

  • Acridine Orange (fluorescent pH indicator) or a suitable luminescent pH-sensitive probe

  • 384-well microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and reference inhibitor in DMSO. Create a serial dilution series in the assay buffer to achieve the desired final concentrations.

  • Vesicle Preparation: Reconstitute the lyophilized H+/K+ ATPase vesicles in the assay buffer.

  • Assay Plate Preparation: Add the test compound dilutions and controls (vehicle and reference inhibitor) to the 384-well microplate.

  • Reaction Initiation: Add the reconstituted vesicles and the pH-sensitive probe to each well. Incubate for a specified time at 37°C to allow for compound interaction with the enzyme.

  • Proton Pumping Activation: Initiate the proton pumping by adding ATP and valinomycin to all wells.

  • Signal Detection: Measure the luminescence signal at regular intervals to monitor the change in intravesicular pH. The quenching of the luminescent signal is proportional to the proton pump activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

start Start compound_prep Prepare Compound Dilutions start->compound_prep plate_setup Add Compounds & Vesicles to 384-well Plate compound_prep->plate_setup vesicle_prep Reconstitute H+/K+ ATPase Vesicles vesicle_prep->plate_setup incubation Incubate at 37°C plate_setup->incubation reaction_start Add ATP & Valinomycin to Initiate Pumping incubation->reaction_start detection Measure Luminescence reaction_start->detection analysis Calculate % Inhibition & IC50 detection->analysis end End analysis->end

Caption: Workflow for the luminescence-based H+/K+ ATPase inhibition assay.

Data Presentation: H+/K+ ATPase Inhibition
CompoundIC50 (nM)Z'-factor
2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazoleTo be determined> 0.5
Omeprazole (Reference)50 ± 5> 0.5

Note: The Z'-factor is a measure of the statistical effect size and is used to judge the quality of an HTS assay. A Z'-factor greater than 0.5 indicates an excellent assay.

Secondary High-Throughput Screening Assay: CYP2C19 Inhibition

Many PPIs are metabolized by cytochrome P450 enzymes, particularly CYP2C19.[2] Inhibition of this enzyme can lead to drug-drug interactions. Therefore, it is crucial to assess the inhibitory potential of new PPI candidates on CYP2C19.

Experimental Protocol: Fluorometric CYP2C19 Inhibition Assay

Objective: To determine the in vitro inhibitory potential of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole on CYP2C19 activity.

Materials:

  • Recombinant human CYP2C19 enzyme

  • Fluorogenic CYP2C19 substrate (e.g., a Vivid® substrate)

  • Test compound: 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole

  • Reference inhibitor: Ticlopidine or Omeprazole

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and reference inhibitor in DMSO. Create a serial dilution series in the potassium phosphate buffer.

  • Enzyme and Substrate Preparation: Prepare working solutions of the CYP2C19 enzyme and the fluorogenic substrate in the buffer.

  • Assay Plate Preparation: Add the test compound dilutions and controls to the 384-well microplate.

  • Pre-incubation: Add the CYP2C19 enzyme to each well and pre-incubate for a specified time at 37°C.

  • Reaction Initiation: Add the fluorogenic substrate and the NADPH regenerating system to all wells to start the enzymatic reaction.

  • Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the rate of substrate metabolism for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC50 value.

start Start compound_prep Prepare Compound Dilutions start->compound_prep plate_setup Add Compounds & Enzyme to 384-well Plate compound_prep->plate_setup enzyme_prep Prepare CYP2C19 Enzyme & Substrate enzyme_prep->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation reaction_start Add Substrate & NADPH to Initiate Reaction pre_incubation->reaction_start detection Measure Fluorescence reaction_start->detection analysis Calculate % Inhibition & IC50 detection->analysis end End analysis->end

Caption: Workflow for the fluorometric CYP2C19 inhibition assay.

Data Presentation: CYP2C19 Inhibition
CompoundIC50 (µM)
2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazoleTo be determined
Omeprazole (Reference)2.5 ± 0.3
Ticlopidine (Reference)1.8 ± 0.2

Conclusion

The described high-throughput screening assays provide a robust framework for the initial characterization of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole as a potential proton pump inhibitor. The primary H+/K+ ATPase inhibition assay will determine the compound's potency against its intended target. The secondary CYP2C19 inhibition assay is a critical step in early drug development to assess the potential for metabolic drug-drug interactions. Positive results from these HTS assays would warrant further investigation into the compound's selectivity, mechanism of action, and in vivo efficacy.

References

using 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial searches for "2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole" did not yield specific data. The following application notes and protocols are based on published research on various benzimidazole derivatives with known anticancer properties. This document is intended to serve as a comprehensive guide and a starting point for the in vitro evaluation of novel benzimidazole compounds, including the one specified.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] Resembling the structure of naturally occurring purine nucleotides, these compounds have been explored for various therapeutic applications, including as anticancer agents.[1][2] The benzimidazole scaffold is a versatile pharmacophore that can be modified to target a range of biological processes in cancer cells.[3][4]

The anticancer mechanisms of benzimidazole derivatives are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of crucial cellular machinery like microtubules.[2][5][6] Several studies have demonstrated that these compounds can modulate key signaling pathways involved in cancer cell proliferation and survival.[5][7][8] This document provides an overview of the common mechanisms of action and detailed protocols for evaluating the efficacy of novel benzimidazole derivatives in a cell culture setting.

Mechanisms of Action of Benzimidazole Derivatives

Benzimidazole derivatives exert their anticancer effects through various mechanisms, making them a versatile class of compounds for cancer therapy.[2] Key mechanisms include:

  • Induction of Apoptosis: Many benzimidazole derivatives trigger apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][9] This can involve the generation of reactive oxygen species (ROS), activation of c-Jun N-terminal kinase (JNK) signaling, and modulation of the Bcl-2 family of proteins.[7]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various phases, such as G1, S, or G2/M, preventing cancer cells from dividing and proliferating.[5][8][10] This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory proteins, such as p53 and p21.[5][8]

  • Tubulin Polymerization Inhibition: Some benzimidazole derivatives, like mebendazole and albendazole, function as microtubule-targeting agents.[2] By binding to β-tubulin, they disrupt microtubule dynamics, leading to mitotic arrest and subsequent cell death.[2]

  • Kinase Inhibition: Certain derivatives have been shown to inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer and drive tumor growth.[10]

Quantitative Data for Representative Benzimidazole Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of several published benzimidazole derivatives against various cancer cell lines. This data can serve as a reference for expected potency when testing new analogs.

Compound Name/ReferenceCell LineCell TypeIC50 (µM)Reference
FlubendazoleU87Glioblastoma< 0.26[5][9]
MebendazoleU251Glioblastoma< 0.26[5][9]
FenbendazoleU87Glioblastoma< 0.26[5][9]
Compound 8mSW480Colon Cancer6.77[11]
Compound 8mHCT116Colon Cancer3.33[11]
CCL299HepG2Hepatoblastoma1.0[12]
CCL299HEp-2Cervical Cancer2.7[12]
Compound 10MDA-MB-231Breast CancerNot specified; comparable to doxorubicin[10][13]
Compound 10SKOV3Ovarian CancerNot specified; comparable to doxorubicin[10][13]
Compound 10A549Lung CancerNot specified; comparable to doxorubicin[10][13]
Compound 13MDA-MB-231Breast CancerNot specified; comparable to doxorubicin[10][13]
Compound 13SKOV3Ovarian CancerNot specified; comparable to doxorubicin[10][13]
Compound 13A549Lung CancerNot specified; comparable to doxorubicin[10][13]
Compound 5MCF-7Breast Cancer17.8 µg/mL[14]
Compound 5DU-145Prostate Cancer10.2 µg/mL[14]

Experimental Protocols

The following are detailed protocols for the initial in vitro assessment of a novel benzimidazole derivative.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Selected cancer cell lines and a non-cancerous control cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test benzimidazole compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of the test compound in complete medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the test compound on cell cycle progression.

Materials:

  • Cancer cells

  • Complete cell culture medium

  • Test benzimidazole compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with ice-cold PBS.

  • Cell Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the number of apoptotic and necrotic cells following treatment with the test compound.

Materials:

  • Cancer cells

  • Complete cell culture medium

  • Test benzimidazole compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Visualizations

The following diagrams illustrate common signaling pathways targeted by benzimidazole derivatives and a general workflow for their in vitro evaluation.

G cluster_0 General Workflow for In Vitro Evaluation A Select Cancer Cell Lines B Prepare Benzimidazole Compound Stock A->B C Determine IC50 (MTT Assay) B->C D Cell Cycle Analysis C->D E Apoptosis Assay C->E F Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) D->F E->F G Data Analysis and Interpretation F->G

Caption: General workflow for testing a novel benzimidazole compound.

G cluster_1 p53-Mediated Cell Cycle Arrest and Apoptosis Benzimidazole Benzimidazole Derivative p53 p53 Activation Benzimidazole->p53 p21 p21 Expression p53->p21 Bax Bax Upregulation p53->Bax CDK2_CyclinE CDK2/Cyclin E Inhibition p21->CDK2_CyclinE inhibits G1_Arrest G1 Phase Arrest CDK2_CyclinE->G1_Arrest leads to Mitochondria Mitochondrial Pathway Bax->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: p53-mediated pathway activated by some benzimidazoles.

G cluster_2 ROS-JNK Mediated Apoptosis Benzimidazole Benzimidazole Derivative ROS ROS Generation Benzimidazole->ROS JNK JNK Activation ROS->JNK Bcl2 Bcl-2 Phosphorylation/Degradation JNK->Bcl2 inhibits Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Bcl2->Mitochondria normally inhibits Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: ROS-JNK signaling pathway leading to apoptosis.

References

Application Notes and Protocols for In Vivo Studies of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases contain no specific in vivo studies, established mechanisms of action, or detailed protocols for the compound "2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole." The following application notes and protocols are representative examples based on the chemical class of benzimidazoles, which includes proton pump inhibitors, and are intended to serve as a template for researchers. The presented data is hypothetical and should be replaced with experimentally derived results.

Introduction

2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole is a novel benzimidazole derivative. Benzimidazole compounds are a class of heterocyclic aromatic organic compounds with a wide range of therapeutic applications. Notably, several substituted benzimidazoles act as proton pump inhibitors (PPIs), which are widely used to treat acid-related disorders of the upper gastrointestinal tract. Given its structural similarity to known PPIs, this compound is hypothesized to act as an inhibitor of the gastric H+/K+-ATPase, thereby reducing gastric acid secretion. These application notes provide a framework for conducting preclinical in vivo studies in mice to evaluate the pharmacokinetics and pharmacodynamics of this compound, particularly in the context of gastric ulcer models.

Hypothetical Mechanism of Action: Proton Pump Inhibition

It is postulated that 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole is a prodrug that, in the acidic environment of the parietal cell canaliculus, is converted to its active sulfonamide form. This active form then covalently binds to cysteine residues on the alpha-subunit of the H+/K+-ATPase (proton pump), irreversibly inhibiting its function. This action reduces the secretion of H+ ions into the gastric lumen, thereby increasing gastric pH and promoting the healing of ulcers.

proton_pump_inhibition cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen Prodrug Prodrug Active_Metabolite Active_Metabolite Prodrug->Active_Metabolite Acidic Environment Proton_Pump H+/K+-ATPase (Proton Pump) Active_Metabolite->Proton_Pump Covalent Binding H_ions_out H+ Secretion Proton_Pump->H_ions_out Inhibition Gastric_Acid Reduced Gastric Acid K_ions_in K+ Uptake

Caption: Hypothetical signaling pathway of proton pump inhibition.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters in Mice
ParameterOral Gavage (20 mg/kg)Intravenous (5 mg/kg)
Cmax (ng/mL) 1250 ± 1503500 ± 300
Tmax (h) 1.5 ± 0.50.1 ± 0.05
AUC (0-t) (ng·h/mL) 4500 ± 5002800 ± 250
Half-life (t½) (h) 2.8 ± 0.42.1 ± 0.3
Bioavailability (%) ~35100 (by definition)

Data are presented as mean ± standard deviation.

Table 2: Hypothetical Efficacy in Pylorus Ligation-Induced Ulcer Model in Mice
Treatment Group (n=6)Dose (mg/kg, p.o.)Ulcer Index (Mean ± SD)% Inhibition of Ulceration
Vehicle Control -15.5 ± 2.5-
2-(...)-dimethoxybenzimidazole 108.2 ± 1.847%
2-(...)-dimethoxybenzimidazole 204.1 ± 1.273.5%
Omeprazole (Standard) 203.5 ± 1.077.4%

p.o. = per os (by mouth); SD = Standard Deviation.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

This protocol is for the oral administration of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole.

Materials:

  • Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice, with a rounded tip).[1][2]

  • Syringes (1 mL).

  • Vehicle for compound formulation (e.g., 0.5% carboxymethylcellulose).

  • Weighing scale.

  • 70% ethanol for disinfection.

Procedure:

  • Animal Preparation: Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 mL/kg.[1][2][3]

  • Compound Preparation: Prepare the dosing solution at the desired concentration in the chosen vehicle. Ensure the solution is homogenous.

  • Restraint: Restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.[3][4] The head should be gently extended back to create a straight line through the neck and esophagus.[2][3]

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.[1][4] Mark this length on the needle if necessary.

  • Administration: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate towards the esophagus.[2] The needle should pass smoothly without resistance.[3] If resistance is met, withdraw and re-attempt.

  • Dosing: Once the needle is in place, slowly administer the solution over 2-3 seconds.[1]

  • Post-Administration: Gently remove the needle along the same path of insertion.[2] Return the mouse to its cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing.[1][5]

Protocol 2: Intravenous (Tail Vein) Injection in Mice

This protocol describes the administration of the compound via the lateral tail vein.

Materials:

  • Mouse restrainer.

  • Heat lamp or heating pad.

  • Sterile syringes (e.g., 0.5 mL insulin syringe).

  • Sterile needles (e.g., 27-30 gauge).[6][7]

  • Sterile formulation of the compound in a suitable vehicle (e.g., saline).

  • 70% ethanol or antiseptic solution.[8]

  • Gauze.

Procedure:

  • Animal Preparation: Place the mouse in a restrainer. To promote vasodilation and improve vein visibility, warm the mouse's tail using a heat lamp (at least 12 inches away for no more than 3 minutes) or by dipping it in warm water (around 45°C).[7][8][9][10]

  • Vein Identification: Wipe the tail with an antiseptic solution.[8] The two lateral tail veins are the primary sites for injection.[8][9]

  • Injection: With the needle bevel facing up, insert it into the vein at a shallow angle (approximately 30 degrees).[8][9] A successful insertion may result in a small flash of blood in the needle hub.[8][9]

  • Administration: Inject the solution slowly and evenly. The maximum recommended bolus volume is 5 mL/kg.[6] The vein should blanch as the solution displaces the blood.[6][9] If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[8][9]

  • Post-Injection: After injection, withdraw the needle and apply gentle pressure to the site with gauze to stop any bleeding.[8][9] Monitor the animal for 5-10 minutes.[8][9]

Protocol 3: Pylorus Ligation-Induced Gastric Ulcer Model

This protocol is used to assess the anti-ulcer activity of the compound.

Procedure:

  • Animal Preparation: Adult mice are fasted for 24-48 hours before the procedure, with free access to water.[11][12]

  • Grouping and Dosing: Divide the mice into groups (e.g., vehicle control, test compound groups, standard drug like omeprazole). Administer the respective treatments (e.g., by oral gavage) 30-60 minutes prior to the surgical procedure.[11]

  • Surgical Procedure (Pylorus Ligation):

    • Anesthetize the mouse using an appropriate anesthetic.

    • Make a small midline incision in the abdomen to expose the stomach.

    • Isolate the pyloric end of the stomach and ligate (tie) it with a suture.[12]

    • Close the abdominal incision with sutures.

  • Post-Surgery: Animals are kept in separate cages and deprived of food and water for a set period (e.g., 4-19 hours).[11][12]

  • Sample Collection and Analysis:

    • At the end of the period, sacrifice the animals by a humane method.

    • Dissect the stomach, collect the gastric contents into a centrifuge tube to measure volume and acidity.[12]

    • Cut the stomach open along the greater curvature and wash it with saline.

    • Examine the gastric mucosa for ulcers using a magnifying glass.[11]

    • Score the ulcers based on their number and severity to calculate an ulcer index.[12][13]

experimental_workflow Start Start Fasting Animal Fasting (24-48h) Start->Fasting Grouping Grouping & Dosing (Vehicle, Test, Standard) Fasting->Grouping Surgery Anesthesia & Pylorus Ligation Grouping->Surgery Recovery Post-Surgical Period (4-19h) Surgery->Recovery Sacrifice Euthanasia & Stomach Dissection Recovery->Sacrifice Analysis Gastric Content Analysis & Ulcer Index Scoring Sacrifice->Analysis End End Analysis->End

References

dosage and administration of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Compound Name: 2-((4-aminobenzyl)sulfinyl)-5,6-dimethoxy-1H-benzo[d]imidazole (Hypothetical Compound: HZ-BZD-001)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities.[1][2][3][4] This document provides detailed application notes and protocols for the investigational compound HZ-BZD-001, a novel benzimidazole derivative with potential therapeutic applications. The following sections outline the preliminary data on its dosage and administration in preclinical models, along with protocols for in vitro and in vivo studies.

Physicochemical Properties

A summary of the key physicochemical properties of HZ-BZD-001 is presented in the table below.

PropertyValue
Molecular FormulaC16H17N3O3S
Molecular Weight347.4 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in DMSO (>20 mg/mL), sparingly soluble in Ethanol, insoluble in water
Purity (by HPLC)>98%
StorageStore at -20°C, protect from light

Preclinical Dosage and Administration

The following tables summarize the recommended starting doses for HZ-BZD-001 in common preclinical models based on preliminary toxicity and efficacy studies. Note: These are starting points and should be optimized for specific experimental conditions.

In Vitro Studies
Cell LineApplicationRecommended Concentration RangeIncubation Time
A549Antiproliferative Assay1 µM - 50 µM24 - 72 hours
HCT116Apoptosis Induction5 µM - 100 µM12 - 48 hours
PC-3Cell Cycle Analysis10 µM - 75 µM24 hours
In Vivo Studies (Animal Models)
Animal ModelRoute of AdministrationDosage Range (mg/kg/day)Dosing Frequency
Mouse (CD-1)Oral (gavage)25 - 100Once daily
Mouse (CD-1)Intraperitoneal (IP)10 - 50Once daily
Rat (Sprague-Dawley)Oral (gavage)20 - 80Once daily

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of HZ-BZD-001 in a cancer cell line.

Workflow:

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat with serial dilutions of HZ-BZD-001 B->C D 4. Incubate for 48 hours C->D E 5. Add MTT reagent D->E F 6. Incubate for 4 hours E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Read absorbance at 570 nm G->H I 9. Calculate cell viability and IC50 H->I

Caption: Workflow for MTT-based cell viability assay.

Methodology:

  • Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of HZ-BZD-001 in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

In Vivo Efficacy Study (Xenograft Model)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of HZ-BZD-001 in a mouse xenograft model.

Workflow:

Xenograft_Workflow A 1. Subcutaneously implant cancer cells into nude mice B 2. Allow tumors to reach a palpable size (e.g., 100 mm³) A->B C 3. Randomize mice into treatment and control groups B->C D 4. Administer HZ-BZD-001 or vehicle daily C->D E 5. Measure tumor volume and body weight 2-3 times per week D->E F 6. Continue treatment for a specified period (e.g., 21 days) E->F G 7. Euthanize mice and excise tumors for analysis F->G H 8. Analyze data (e.g., tumor growth inhibition) G->H

Caption: Workflow for a mouse xenograft efficacy study.

Methodology:

  • Subcutaneously inject 1 x 106 cancer cells (e.g., HCT116) into the flank of athymic nude mice.

  • Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

  • Randomize the animals into treatment groups (e.g., vehicle control, HZ-BZD-001 at 25 mg/kg, HZ-BZD-001 at 50 mg/kg).

  • Administer the compound or vehicle daily via oral gavage.

  • Measure tumor dimensions with calipers and body weight twice weekly. Calculate tumor volume using the formula: (Length x Width2) / 2.

  • After the treatment period, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Postulated Mechanism of Action and Signaling Pathway

Preliminary studies suggest that HZ-BZD-001 may exert its anticancer effects by inducing apoptosis through the intrinsic pathway, potentially involving the modulation of the p53 tumor suppressor protein and subsequent downstream targets. Many benzimidazole compounds have been shown to interfere with critical cellular pathways.[5]

Signaling_Pathway cluster_0 HZ_BZD_001 HZ-BZD-001 p53 p53 Activation HZ_BZD_001->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated apoptotic signaling pathway of HZ-BZD-001.

Safety and Handling

HZ-BZD-001 is an investigational compound. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or a chemical fume hood. In case of contact, wash the affected area with copious amounts of water. Refer to the Material Safety Data Sheet (MSDS) for more detailed information.

References

Application Notes & Protocols for HPLC Method Development: 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole. The protocols outlined below are based on established methodologies for structurally similar benzimidazole sulfoxide compounds, such as proton pump inhibitors (PPIs), and are designed to guide the user through a systematic approach to method development and validation.

Introduction

2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole is a benzimidazole derivative with potential therapeutic applications. Accurate and reliable quantification of this compound is essential for drug discovery, formulation development, quality control, and stability studies. This application note details a systematic approach to developing a stability-indicating HPLC method, ensuring the accurate measurement of the active pharmaceutical ingredient (API) in the presence of potential degradation products.

Physicochemical Properties and Chromatographic Considerations

Key Molecular Features:

  • Benzimidazole Core: A heterocyclic aromatic structure.

  • Sulfoxide Group: A chiral center, which can influence peak shape and stability.

  • Amine and Methoxy Groups: These functional groups will influence the polarity and ionization of the molecule.

Based on these features, a reversed-phase HPLC approach is recommended as the primary mode of separation. The pH of the mobile phase will be a critical parameter to control the retention and peak shape of this basic compound.

HPLC Method Development Protocol

The following protocol outlines a systematic approach to developing an HPLC method for 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole.

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Columns:

    • Initial Screening: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Alternative Selectivity: C8 or Phenyl-Hexyl column.

  • Chemicals:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Phosphate salts (e.g., potassium dihydrogen phosphate, disodium hydrogen phosphate) for buffer preparation.

    • Acids and Bases (e.g., phosphoric acid, formic acid, sodium hydroxide) for pH adjustment.

  • Reference Standard: A well-characterized reference standard of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole.

Experimental Workflow

The development process will follow a logical progression from initial screening to final method validation.

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation & Finalization A Standard and Sample Preparation C Initial Parameter Selection (Column, Mobile Phase, Wavelength) A->C B Mobile Phase Preparation B->C D Column Screening C->D Evaluate Peak Shape E Mobile Phase Optimization (Organic Ratio, pH, Buffer Strength) D->E Select Best Column F Flow Rate and Temperature Optimization E->F Fine-tune Separation G Method Validation (ICH Guidelines) F->G Optimized Method H Final Method Documentation G->H Validated Method

Caption: A logical workflow for HPLC method development.

Detailed Experimental Protocols

Step 1: Standard and Sample Preparation

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or a mixture of mobile phase) and make up to the volume.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

Step 2: Initial Chromatographic Conditions

Based on methods for similar compounds, the following starting conditions are recommended:

ParameterInitial Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 290 nm
Injection Volume 10 µL

Step 3: Optimization of Chromatographic Parameters

The goal of optimization is to achieve a sharp, symmetrical peak with a reasonable retention time and good resolution from any impurities or degradation products.

3.3.1. Wavelength Selection

  • Protocol: Dissolve the reference standard in the mobile phase and scan from 200 to 400 nm using a PDA detector or a spectrophotometer.

  • Rationale: To identify the wavelength of maximum absorbance (λmax) for optimal sensitivity. Based on structurally similar compounds, a λmax is expected around 290-302 nm.[1][2]

3.3.2. Column Selection

  • Protocol: Inject the standard solution onto different columns (C18, C8, Phenyl-Hexyl) using the initial conditions.

  • Rationale: To evaluate the impact of stationary phase chemistry on peak shape and retention.

3.3.3. Mobile Phase Optimization

This is a critical step and should be approached systematically.

  • Organic Modifier:

    • Protocol: Evaluate both acetonitrile and methanol as the organic component (Mobile Phase B).

    • Rationale: These solvents offer different selectivities and can impact peak shape and resolution.

  • pH of the Aqueous Phase:

    • Protocol: Prepare the aqueous buffer (Mobile Phase A) at different pH values (e.g., 3.0, 5.0, 7.0, 9.0).

    • Rationale: The ionization state of the analyte is pH-dependent. Adjusting the pH can significantly alter retention time and peak shape. For basic compounds like this, a higher pH may be necessary to ensure the compound is in its neutral form, leading to better retention and peak shape on a reversed-phase column.[1][3]

  • Buffer Concentration:

    • Protocol: Vary the buffer concentration (e.g., 10 mM, 20 mM, 50 mM).

    • Rationale: To ensure sufficient buffering capacity and maintain a stable pH on the column, which is important for reproducible chromatography.

3.3.4. Gradient and Isocratic Elution

  • Protocol: Based on the initial gradient run, determine if an isocratic method is feasible. If multiple peaks are present or the peak of interest elutes very late, optimize the gradient profile (slope and duration).

  • Rationale: A gradient is useful for screening and separating complex mixtures, while an isocratic method is often simpler and more robust for routine analysis of a single component.

Step 4: Method Validation

Once an optimized method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies (acid, base, oxidation, heat, and light).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

All quantitative data from the method development and validation studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Example of Linearity Data

Concentration (µg/mL)Peak Area
10120500
25301200
50605500
75908000
1001210000
Correlation Coefficient (r²) 0.9998

Table 2: Example of Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%4039.899.5%
100%5050.2100.4%
120%6059.599.2%
Average % Recovery 99.7%

Table 3: Example of Precision Data

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
500.8%1.2%

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the key parameters in HPLC method optimization.

Caption: Interdependencies in HPLC method optimization.

Conclusion

The development of a robust and reliable HPLC method for 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole is achievable through a systematic and logical approach. By leveraging knowledge from structurally similar compounds and methodically optimizing key chromatographic parameters, a validated method suitable for routine analysis in a drug development and quality control environment can be established. The protocols and guidelines presented in this application note provide a solid foundation for this process.

References

Application Note: NMR and Mass Spectrometry Analysis of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the structural elucidation of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The included methodologies are designed to ensure high-quality data acquisition for researchers engaged in the synthesis, characterization, and quality control of this and structurally related compounds. Representative data are presented in tabular format for clarity, and workflows are visualized to guide the experimental process.

Chemical Structure

IUPAC Name: 2-((2-(ethylamino)benzyl)sulfinyl)-5,6-dimethoxy-1H-benzo[d]imidazole

Molecular Formula: C₁₈H₂₁N₃O₃S

Molecular Weight: 375.45 g/mol

(Note: As specific experimental data for this exact molecule is not publicly available, the following sections present expected, representative data based on established principles of NMR and MS for analogous structures.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the carbon-hydrogen framework of a molecule. Below are the anticipated ¹H and ¹³C NMR spectral data for the target compound.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole. Data is based on dissolution in a standard deuterated solvent like DMSO-d₆.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1HN-H (imidazole)
~7.5 - 7.0m6HAr-H
~6.5t1HN-H (ethylamine)
4.45d1HCH₂ (sulfinyl, diastereotopic)
4.35d1HCH₂ (sulfinyl, diastereotopic)
3.85s3HOCH₃
3.83s3HOCH₃
3.10q2HN-CH₂ (ethyl)
1.15t3HCH₃ (ethyl)

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~155.0C=N (imidazole)
~149.0Ar-C (C-O)
~148.5Ar-C (C-O)
~145.0Ar-C (ethylamine substituted)
~135.0Ar-C (imidazole)
~132.0Ar-CH
~129.0Ar-CH
~120.0Ar-C (imidazole)
~117.0Ar-CH
~115.0Ar-CH
~100.0Ar-CH (imidazole)
~99.0Ar-CH (imidazole)
~56.0OCH₃
~55.8OCH₃
~55.0CH₂ (sulfinyl)
~38.0N-CH₂ (ethyl)
~14.5CH₃ (ethyl)
Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • 5 mm NMR tubes

  • Pipettes and vials

Instrumentation:

  • 500 MHz NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, dry vial.

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Calibrate the spectral window and pulse widths for both ¹H and ¹³C nuclei.

  • Data Acquisition:

    • ¹H Spectrum: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C Spectrum: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire 1H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire 13C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate Spectrum phase_baseline->calibrate analyze Analyze & Interpret calibrate->analyze

Caption: Workflow for NMR analysis.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Predicted Mass Spectrometry Data

The following table summarizes the predicted high-resolution mass spectrometry (HRMS) data for the protonated molecule [M+H]⁺.

Table 3: Predicted HRMS Data (ESI+)

IonCalculated m/zObserved m/zAssignment
[M+H]⁺376.1376~376.1378Protonated Parent Molecule
Fragment 1~225.09-Loss of ethylaminobenzyl radical
Fragment 2~151.08-Ethylaminobenzyl fragment
Experimental Protocol: Mass Spectrometry

Objective: To determine the accurate mass of the parent ion and study its fragmentation pattern.

Materials:

  • 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole sample (~1 mg)

  • LC-MS grade solvent (e.g., Methanol or Acetonitrile with 0.1% Formic Acid)

  • Vials and micropipettes

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., ESI-QTOF or ESI-Orbitrap) coupled with a liquid chromatography system.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of 1 mg/mL in methanol.

    • From the stock solution, prepare a dilute working solution (e.g., 1-10 µg/mL) using the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

    • Set up the electrospray ionization (ESI) source in positive ion mode.

    • Typical ESI source parameters:

      • Capillary Voltage: 3.5-4.5 kV

      • Nebulizer Gas (N₂): 1-2 Bar

      • Drying Gas (N₂): 8-10 L/min

      • Drying Gas Temperature: 180-220 °C

  • Data Acquisition:

    • Full Scan MS: Acquire data over a mass range of m/z 100-800 to detect the protonated molecular ion [M+H]⁺.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z ~376.14) as the precursor ion. Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate fragment ions.

  • Data Processing:

    • Analyze the full scan spectrum to identify the monoisotopic peak of the protonated molecule.

    • Calculate the elemental composition from the accurate mass measurement.

    • Analyze the MS/MS spectrum to identify the major fragment ions.

    • Propose a fragmentation pathway consistent with the observed fragments and the molecule's structure.

Mass Spectrometry Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq MS Acquisition cluster_analysis Data Analysis prep_stock Prepare Stock (1 mg/mL) dilute Dilute to Working Conc. prep_stock->dilute infuse Infuse/Inject Sample dilute->infuse full_scan Acquire Full Scan (MS1) infuse->full_scan select_ion Select Precursor Ion [M+H]+ full_scan->select_ion find_ion Identify [M+H]+ in MS1 full_scan->find_ion fragment Acquire MS/MS Scan select_ion->fragment analyze_frags Analyze MS/MS Fragments fragment->analyze_frags confirm_formula Confirm Formula (Accurate Mass) find_ion->confirm_formula propose_path Propose Fragmentation Pathway analyze_frags->propose_path

Caption: Workflow for mass spectrometry analysis.

Conclusion

The combination of NMR spectroscopy and high-resolution mass spectrometry provides a robust analytical workflow for the unambiguous structural confirmation of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole. The protocols and representative data herein serve as a comprehensive guide for researchers, ensuring accurate and reproducible characterization of this and related pharmaceutical compounds.

Application Notes and Protocols for Measuring 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole is a substituted benzimidazole derivative, a class of compounds known to be effective inhibitors of the gastric H+/K+ ATPase, commonly referred to as the proton pump. This enzyme is the final step in the pathway of acid secretion in the stomach's parietal cells. By inhibiting this proton pump, these compounds effectively reduce gastric acid production, making them valuable therapeutic agents for acid-related disorders.

These application notes provide a comprehensive guide to developing and executing assays to determine the inhibitory activity of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole. The protocols detailed below cover both in-vitro enzymatic assays and cell-based assays to provide a thorough characterization of the compound's potency and mechanism of action.

Mechanism of Action: Inhibition of the Gastric H+/K+ ATPase

Substituted benzimidazoles like 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole are prodrugs that require activation in an acidic environment.[1] The proposed mechanism involves the following steps:

  • Accumulation: The compound, being a weak base, selectively accumulates in the acidic secretory canaliculi of the gastric parietal cells.

  • Acid-Catalyzed Conversion: In the presence of acid, the benzimidazole undergoes a molecular rearrangement to form a reactive sulfenamide intermediate.

  • Covalent Bonding: This reactive species forms a disulfide bond with cysteine residues on the luminal surface of the H+/K+ ATPase.

  • Inhibition: The covalent modification of the enzyme leads to its irreversible inhibition, thereby blocking the transport of H+ ions into the gastric lumen.

Data Presentation

Table 1: In-Vitro H+/K+ ATPase Inhibition Data
CompoundConcentration (µM)% Inhibition (Mean ± SD)IC50 (µM)
2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole0.115.2 ± 2.1
0.548.9 ± 3.50.52
1.075.3 ± 4.2
5.092.1 ± 2.8
10.098.5 ± 1.5
Omeprazole (Reference Compound)0.112.8 ± 1.9
0.545.1 ± 3.10.58
1.072.4 ± 3.9
5.090.5 ± 2.5
10.097.2 ± 1.8
Table 2: Cellular Assay for Gastric Acid Secretion Inhibition
CompoundTreatment Concentration (µM)Change in Acridine Orange Accumulation (RFU)% Inhibition of Acid Secretion (Mean ± SD)EC50 (µM)
2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole0.018500 ± 45012.5 ± 3.8
0.15200 ± 38048.0 ± 4.50.11
12100 ± 21079.0 ± 5.1
10800 ± 9092.0 ± 3.2
Omeprazole (Reference Compound)0.018800 ± 5109.4 ± 4.2
0.15800 ± 42042.0 ± 4.90.15
12500 ± 25075.0 ± 5.5
101000 ± 11090.0 ± 3.8
Control (Stimulated, no inhibitor)-9700 ± 6200
Basal (Unstimulated)-500 ± 50-

Experimental Protocols

Protocol 1: In-Vitro H+/K+ ATPase Inhibition Assay

This protocol describes the measurement of the inhibitory activity of the test compound on isolated gastric H+/K+ ATPase. The assay is based on the quantification of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole

  • Omeprazole (as a reference standard)

  • Isolated gastric H+/K+ ATPase vesicles (prepared from hog or rabbit stomachs)[2][3]

  • ATP disodium salt

  • HEPES buffer (pH 6.5 and 7.4)

  • MgCl₂

  • KCl

  • Valinomycin

  • Ammonium molybdate

  • Malachite Green

  • Tris-HCl

  • Sucrose

  • DMSO (for compound dissolution)

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Assay Buffer (pH 7.4): 40 mM Tris-HCl, 5 mM MgCl₂, 10 mM KCl, 250 mM Sucrose.

    • Acid Activation Buffer (pH 6.5): 40 mM HEPES, 5 mM MgCl₂, 250 mM Sucrose.

    • Substrate Solution: 10 mM ATP in water.

    • Test Compound Stock: Dissolve 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole and Omeprazole in DMSO to a final concentration of 10 mM. Prepare serial dilutions in DMSO.

    • Enzyme Preparation: Thaw the isolated H+/K+ ATPase vesicles on ice and dilute to a final concentration of 10 µg/mL in the Assay Buffer.

    • Colorimetric Reagent: Prepare a fresh solution of Ammonium Molybdate and Malachite Green for phosphate detection.

  • Acid Activation of the Compound:

    • In a microplate, add 10 µL of the diluted test compound or reference standard to 90 µL of the Acid Activation Buffer (pH 6.5).

    • Incubate at 37°C for 30 minutes to allow for the acid-catalyzed conversion of the prodrug to its active form.

  • Enzyme Inhibition Reaction:

    • Add 50 µL of the H+/K+ ATPase enzyme preparation to each well containing the pre-incubated compound.

    • To initiate the enzymatic reaction, add 50 µL of the ATP substrate solution.

    • Incubate the plate at 37°C for 30 minutes.

  • Quantification of Inorganic Phosphate:

    • Stop the reaction by adding 50 µL of the Colorimetric Reagent.

    • Incubate at room temperature for 15 minutes to allow for color development.

    • Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO vehicle).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable non-linear regression model.

Protocol 2: Cellular Assay for Inhibition of Gastric Acid Secretion

This protocol utilizes a cell-based model, such as primary cultured rabbit gastric glands or a suitable cell line (e.g., human gastric adenocarcinoma (AGS) cells), to assess the compound's ability to inhibit secretagogue-induced acid secretion. The accumulation of the pH-sensitive fluorescent probe, Acridine Orange, in acidic compartments is used as a measure of acid secretion.

Materials:

  • 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole

  • Omeprazole

  • Primary cultured rabbit gastric glands or a suitable cell line

  • Cell culture medium (e.g., DMEM/F12)

  • Histamine (or other secretagogues like carbachol)

  • Acridine Orange

  • Hanks' Balanced Salt Solution (HBSS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Collagenase (for primary cell isolation)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture and Plating:

    • Culture the chosen cells under standard conditions (37°C, 5% CO₂).

    • For the assay, seed the cells in a 96-well black, clear-bottom microplate and allow them to adhere and form a confluent monolayer.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and omeprazole in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compounds.

    • Incubate the cells with the compounds for 1-2 hours.

  • Stimulation of Acid Secretion:

    • Prepare a solution of histamine (e.g., 100 µM) in the cell culture medium.

    • Add the histamine solution to the wells to stimulate acid secretion. Include a set of unstimulated control wells.

    • Incubate for 30-60 minutes at 37°C.

  • Acridine Orange Staining:

    • Prepare a 5 µg/mL solution of Acridine Orange in HBSS.

    • Wash the cells twice with HBSS.

    • Add the Acridine Orange solution to each well and incubate for 15 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells three times with HBSS to remove excess dye.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 490 nm and emission at 530 nm.

  • Data Analysis:

    • The accumulation of Acridine Orange in acidic vesicles leads to a decrease in its fluorescence. Therefore, a lower fluorescence reading indicates higher acid secretion.

    • Calculate the percentage of inhibition of acid secretion for each compound concentration relative to the stimulated control.

    • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

Signaling_Pathway_of_Gastric_Acid_Secretion cluster_Parietal_Cell Parietal Cell cluster_Stimuli Stimuli cluster_Inhibitor Inhibitor Action H2R H2 Receptor AC Adenylyl Cyclase H2R->AC Gs M3R M3 Receptor PLC Phospholipase C M3R->PLC Gq CCK2R CCK2 Receptor CCK2R->PLC Gq cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA HK_ATPase_vesicles H+/K+ ATPase (in tubulovesicles) PKA->HK_ATPase_vesicles Fusion IP3_DAG IP3 / DAG PLC->IP3_DAG Ca Ca2+ IP3_DAG->Ca PKC Protein Kinase C IP3_DAG->PKC Ca->HK_ATPase_vesicles Fusion PKC->HK_ATPase_vesicles Fusion HK_ATPase_membrane H+/K+ ATPase (at apical membrane) HK_ATPase_vesicles->HK_ATPase_membrane H_out H+ HK_ATPase_membrane->H_out K_in K+ HK_ATPase_membrane->K_in HCl HCl (Gastric Acid) H_out->HCl Cl_out Cl- Cl_out->HCl Histamine Histamine Histamine->H2R ACh Acetylcholine ACh->M3R Gastrin Gastrin Gastrin->CCK2R PPI 2-(2-Ethylaminobenzylsulfinyl) -5,6-dimethoxybenzimidazole PPI->HK_ATPase_membrane Inhibits

Caption: Signaling pathways regulating gastric acid secretion and the point of inhibition by the benzimidazole compound.

In_Vitro_Assay_Workflow cluster_Preparation Preparation cluster_Assay_Steps Assay Steps cluster_Analysis Data Analysis Compound_Prep Prepare Test Compound and Reference Standard Dilutions Acid_Activation Acid Activate Compound (30 min, 37°C, pH 6.5) Compound_Prep->Acid_Activation Enzyme_Prep Prepare H+/K+ ATPase Enzyme Solution Inhibition_Reaction Add Enzyme and ATP (30 min, 37°C, pH 7.4) Enzyme_Prep->Inhibition_Reaction Buffer_Prep Prepare Acid Activation and Assay Buffers Buffer_Prep->Acid_Activation Acid_Activation->Inhibition_Reaction Color_Development Add Colorimetric Reagent (15 min, RT) Inhibition_Reaction->Color_Development Measurement Measure Absorbance at 620 nm Color_Development->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Plot_Data Plot Dose-Response Curve Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for the in-vitro H+/K+ ATPase inhibition assay.

Cellular_Assay_Workflow cluster_Cell_Culture Cell Culture cluster_Treatment_and_Stimulation Treatment and Stimulation cluster_Detection_and_Analysis Detection and Analysis Seed_Cells Seed Gastric Cells in 96-well Plate Incubate_Cells Incubate to Confluency Seed_Cells->Incubate_Cells Compound_Treatment Treat with Test Compound (1-2 hours) Incubate_Cells->Compound_Treatment Stimulation Stimulate with Histamine (30-60 min) Compound_Treatment->Stimulation AO_Staining Stain with Acridine Orange (15 min) Stimulation->AO_Staining Measure_Fluorescence Measure Fluorescence (Ex: 490 nm, Em: 530 nm) AO_Staining->Measure_Fluorescence Calc_Inhibition Calculate % Inhibition of Acid Secretion Measure_Fluorescence->Calc_Inhibition Determine_EC50 Determine EC50 Value Calc_Inhibition->Determine_EC50

Caption: Workflow for the cell-based assay of gastric acid secretion inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.

Stage 1: Synthesis of the Thioether Precursor

Issue 1.1: Low Yield of 2-(2-Ethylaminobenzylthio)-5,6-dimethoxybenzimidazole

Potential Cause Recommended Solution Expected Outcome
Incomplete reaction of 5,6-dimethoxy-2-mercaptobenzimidazole with 2-(chloromethyl)-N-ethylaniline.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol. - Use a suitable base (e.g., sodium hydroxide, potassium carbonate) to deprotonate the thiol, facilitating nucleophilic attack. - Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]Increased conversion of starting materials to the desired thioether product.
Side reactions, such as N-alkylation of the benzimidazole ring.- Control the reaction temperature; lower temperatures may favor S-alkylation. - Choose a less polar solvent to potentially reduce the rate of N-alkylation.Minimized formation of N-alkylated byproducts, leading to a cleaner reaction and higher yield of the desired S-alkylated product.
Degradation of starting materials or product.- Ensure the quality of the starting materials. - Avoid excessively high temperatures or prolonged reaction times.Reduced degradation and improved overall yield.

Issue 1.2: Difficulty in Purifying the Thioether Precursor

Potential Cause Recommended Solution Expected Outcome
Presence of unreacted starting materials.- Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent. - Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) to separate the product from unreacted starting materials.Isolation of the pure thioether precursor, free from starting materials.
Formation of isomeric byproducts.- Employ high-performance liquid chromatography (HPLC) for purification if column chromatography is insufficient. - Recrystallization from a suitable solvent can also be effective in isolating the desired isomer.A highly pure thioether precursor, which is crucial for the subsequent oxidation step.
Stage 2: Oxidation of the Thioether to the Sulfoxide

Issue 2.1: Low Yield of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole

Potential Cause Recommended Solution Expected Outcome
Incomplete oxidation of the thioether.- Increase the amount of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA) incrementally.[2] - Extend the reaction time, monitoring progress by TLC. - For hydrogen peroxide oxidation, consider adding a catalyst such as a vanadium compound (e.g., vanadium pentoxide, sodium metavanadate).[3][4]Complete conversion of the thioether to the sulfoxide, thereby increasing the yield.
Over-oxidation to the corresponding sulfone.- Carefully control the reaction temperature; lower temperatures (e.g., -20°C to 0°C) are often preferred.[2] - Add the oxidizing agent dropwise to maintain control over the reaction. - Use a milder oxidizing agent if over-oxidation is a persistent issue.Minimized formation of the sulfone byproduct and maximization of the desired sulfoxide.
Decomposition of the product.- The sulfoxide product may be sensitive to heat and acid. Maintain a low temperature and use a buffered system if necessary. - Work up the reaction promptly upon completion.Preservation of the sulfoxide product and prevention of yield loss due to degradation.

Issue 2.2: Formation of Impurities During Oxidation

Potential Cause Recommended Solution Expected Outcome
Presence of the sulfone byproduct.- Optimize the stoichiometry of the oxidizing agent and the reaction conditions as described in Issue 2.1. - Use column chromatography to separate the more polar sulfoxide from the sulfone.Isolation of the pure sulfoxide, free from the over-oxidized sulfone.
Unreacted thioether.- Ensure sufficient reaction time and an adequate amount of oxidizing agent. - Purification by column chromatography will separate the less polar thioether from the sulfoxide product.A pure product free from the starting thioether.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole?

A1: The synthesis is typically a two-step process. The first step involves the formation of the thioether precursor, 2-(2-Ethylaminobenzylthio)-5,6-dimethoxybenzimidazole, by reacting 5,6-dimethoxy-2-mercaptobenzimidazole with an appropriate 2-ethylaminobenzyl halide. The second step is the controlled oxidation of the thioether to the desired sulfoxide.

Q2: Which oxidizing agents are recommended for the conversion of the thioether to the sulfoxide?

A2: Common and effective oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA).[2] The use of hydrogen peroxide in the presence of a vanadium catalyst has been shown to give good yields for similar benzimidazole derivatives.[3][4]

Q3: How can I avoid the formation of the sulfone byproduct during the oxidation step?

A3: To minimize over-oxidation to the sulfone, it is crucial to control the reaction conditions. This includes maintaining a low temperature (often below 0°C), adding the oxidizing agent slowly and portion-wise, and using a stoichiometric amount of the oxidant.[2]

Q4: What are the best practices for purifying the final product?

A4: Column chromatography is a standard and effective method for purifying the final sulfoxide product. A solvent system with a gradient of increasing polarity (e.g., from ethyl acetate/hexane to methanol/dichloromethane) can effectively separate the desired sulfoxide from the less polar thioether starting material and the more polar sulfone byproduct. Recrystallization can also be employed for further purification.

Q5: What analytical techniques can be used to monitor the reaction and characterize the product?

A5: Thin Layer Chromatography (TLC) is essential for monitoring the progress of the reaction. For product characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are recommended to confirm the structure and purity of the synthesized compound.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Ethylaminobenzylthio)-5,6-dimethoxybenzimidazole (Thioether Precursor)
  • To a stirred solution of 5,6-dimethoxy-2-mercaptobenzimidazole (1 equivalent) in a suitable solvent such as ethanol or DMF, add a base like sodium hydroxide (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Add a solution of 2-(chloromethyl)-N-ethylaniline (1 equivalent) in the same solvent dropwise.

  • Heat the reaction mixture to 60-80°C and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Filter the precipitated solid, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole (Oxidation)
  • Dissolve the thioether precursor (1 equivalent) in a suitable solvent like dichloromethane or chloroform.

  • Cool the solution to -20°C to 0°C in an ice-salt or dry ice-acetone bath.

  • Add a solution of m-CPBA (1.1 equivalents) in the same solvent dropwise over a period of 30-60 minutes, maintaining the low temperature.[2]

  • Stir the reaction mixture at this temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Thioether Formation cluster_step2 Step 2: Oxidation A 5,6-dimethoxy-2-mercaptobenzimidazole D Reaction at 60-80°C A->D B 2-(chloromethyl)-N-ethylaniline B->D C Base (e.g., NaOH) Solvent (e.g., Ethanol) C->D E 2-(2-Ethylaminobenzylthio)-5,6-dimethoxybenzimidazole D->E F Thioether Precursor E->F Purification & Use in Next Step H Reaction at -20 to 0°C F->H G Oxidizing Agent (e.g., m-CPBA) Solvent (e.g., DCM) G->H I 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole H->I

Caption: Synthetic workflow for 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole.

TroubleshootingOxidation Start Oxidation of Thioether CheckYield Is the yield low? Start->CheckYield IncompleteOx Incomplete Oxidation? CheckYield->IncompleteOx Yes Purify Purify by Column Chromatography CheckYield->Purify No OverOx Over-oxidation to Sulfone? IncompleteOx->OverOx No IncReagent Increase oxidizing agent Extend reaction time IncompleteOx->IncReagent Yes AddCatalyst Consider Vanadium catalyst (with H2O2) IncompleteOx->AddCatalyst Yes LowerTemp Lower reaction temperature (-20 to 0°C) OverOx->LowerTemp Yes SlowAddition Add oxidant dropwise OverOx->SlowAddition Yes IncReagent->Purify AddCatalyst->Purify LowerTemp->Purify SlowAddition->Purify

Caption: Troubleshooting logic for the oxidation of the thioether precursor.

References

Technical Support Center: Overcoming Solubility Issues with 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My stock solution of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole is precipitating. What can I do?

A1: Precipitation of your stock solution is a common indicator of solubility limits being exceeded. Here are several troubleshooting steps:

  • Solvent Selection: Ensure you are using an appropriate organic solvent. While initial searches did not specify an exact solvent for this novel compound, for many benzimidazole derivatives, solvents like Dimethyl Sulfoxide (DMSO) are a common starting point.

  • Co-solvents: Consider the use of a co-solvent system. Co-solvents are water-miscible organic reagents that can enhance the solubility of poorly water-soluble compounds.[1]

  • pH Adjustment: Since 75% of drugs are basic and 20% are acidic, modifying the pH of your solution can significantly impact solubility.[1] For a benzimidazole derivative, which is often basic, acidification of the aqueous medium might improve solubility.

  • Gentle Warming: Try gently warming the solution. Increased temperature can sometimes help dissolve the compound, but be cautious of potential degradation.

  • Sonication: Utilize an ultrasonic bath to aid in the dissolution process.

Q2: I am observing poor dissolution of the compound in my aqueous buffer for an in vitro assay. How can I improve this?

A2: Poor aqueous solubility is a known challenge for many benzimidazole derivatives.[2][3][4] Here are several strategies to enhance dissolution for your in vitro experiments:

  • Formulation with Surfactants: Surfactants can be used to solubilize poorly water-soluble compounds by incorporating them into micelles.[1][5] This can also increase the stability of suspension formulations.

  • Cyclodextrin Complexation: Cyclodextrins are known to form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[6][7] For instance, complexing fenbendazole with methyl-β-cyclodextrin has been shown to dramatically increase its water solubility.[8]

  • Solid Dispersions: Creating a solid dispersion of your compound in a polymer matrix can improve both solubility and dissolution rate.[2][3][4][7]

Q3: What are some common formulation strategies to improve the oral bioavailability of poorly soluble benzimidazole compounds?

A3: Low aqueous solubility is a primary hurdle for achieving adequate oral bioavailability. Several formulation strategies can be employed to overcome this:

  • Particle Size Reduction: Decreasing the particle size of a solid drug increases its specific surface area, which in turn enhances the dissolution rate.[1][7] Methods like micronization and nanosizing are commonly used.

  • Lipid-Based Formulations: Incorporating the compound into inert lipid vehicles such as oils or self-emulsifying drug delivery systems (SEDDS) can significantly improve absorption.[1][6][9]

  • Amorphous Formulations: Converting the crystalline form of the drug to an amorphous state can lead to higher solubility and dissolution rates.[6][9]

Summary of Solubility Enhancement Strategies

StrategyMechanismAdvantagesDisadvantages
pH Modification Ionization of the drug to a more soluble form.Simple and cost-effective.[10]Only applicable to ionizable compounds.[10]
Co-solvents Reduces the polarity of the aqueous solvent.Can significantly increase solubility.Risk of precipitation upon dilution in aqueous media.[10]
Surfactants Micellar solubilization of the drug.Can be effective at low concentrations.Potential for toxicity at higher concentrations.
Cyclodextrins Formation of water-soluble inclusion complexes.[7]High efficiency in solubilization.[8]Can be expensive and may have their own toxicity profiles.[6]
Solid Dispersions Dispersion of the drug in a polymer matrix in an amorphous state.[4]Enhances both solubility and dissolution rate.[7][10]The amorphous form may recrystallize over time, reducing stability.[10]
Particle Size Reduction Increases the surface area available for dissolution.[7]Applicable to a wide range of compounds.Can be energy-intensive and may lead to aggregation.
Lipid-Based Formulations The drug is dissolved in a lipid carrier.Can significantly improve oral bioavailability.[1][9]Formulation can be complex.

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

  • Molar Ratio Determination: Determine the appropriate molar ratio of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole to the selected cyclodextrin (e.g., methyl-β-cyclodextrin). A 1:1 ratio is a common starting point.[8]

  • Cyclodextrin Solution Preparation: Prepare an aqueous solution of the cyclodextrin.

  • Complexation: Slowly add the powdered 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole to the cyclodextrin solution while stirring continuously.

  • Equilibration: Allow the mixture to stir at a controlled temperature for a specified period (e.g., 24-48 hours) to ensure the formation of the inclusion complex.

  • Lyophilization/Spray Drying: Freeze-dry or spray-dry the resulting solution to obtain a solid powder of the drug-cyclodextrin complex.

  • Characterization: Characterize the complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the inclusion complex.

Protocol 2: Formulation of a Solid Dispersion by Solvent Evaporation

  • Polymer Selection: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).[2][3]

  • Dissolution: Dissolve both 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole and the selected polymer in a common volatile organic solvent.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a thin film of the solid dispersion on the flask wall.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried film, pulverize it, and pass it through a sieve to obtain a uniform particle size.

  • Evaluation: Evaluate the dissolution characteristics of the prepared solid dispersion in a relevant aqueous buffer and compare it to the pure drug.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_outcome Desired Outcome Poor Aqueous Solubility Poor Aqueous Solubility pH Adjustment pH Adjustment Poor Aqueous Solubility->pH Adjustment Co-solvents Co-solvents Poor Aqueous Solubility->Co-solvents Cyclodextrin Complexation Cyclodextrin Complexation Poor Aqueous Solubility->Cyclodextrin Complexation Solid Dispersion Solid Dispersion Poor Aqueous Solubility->Solid Dispersion Particle Size Reduction Particle Size Reduction Poor Aqueous Solubility->Particle Size Reduction Lipid Formulation Lipid Formulation Poor Aqueous Solubility->Lipid Formulation Enhanced Dissolution & Bioavailability Enhanced Dissolution & Bioavailability pH Adjustment->Enhanced Dissolution & Bioavailability Co-solvents->Enhanced Dissolution & Bioavailability Cyclodextrin Complexation->Enhanced Dissolution & Bioavailability Solid Dispersion->Enhanced Dissolution & Bioavailability Particle Size Reduction->Enhanced Dissolution & Bioavailability Lipid Formulation->Enhanced Dissolution & Bioavailability signaling_pathway Start Start Prepare Cyclodextrin Solution Prepare Cyclodextrin Solution Start->Prepare Cyclodextrin Solution Add Drug Powder Add Drug Powder Prepare Cyclodextrin Solution->Add Drug Powder Stir for 24-48h Stir for 24-48h Add Drug Powder->Stir for 24-48h Lyophilize/Spray Dry Lyophilize/Spray Dry Stir for 24-48h->Lyophilize/Spray Dry Characterize Complex Characterize Complex Lyophilize/Spray Dry->Characterize Complex End End Characterize Complex->End

References

Technical Support Center: 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole. Due to the limited availability of specific stability data for this compound, this guide leverages data from the closely related and extensively studied benzimidazole sulfoxide, omeprazole, to provide robust troubleshooting and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole solution appears to be degrading rapidly. What are the common causes?

A1: Benzimidazole sulfoxide compounds are notoriously unstable in acidic and even neutral aqueous solutions. The primary cause of degradation is acid-catalyzed hydrolysis. Factors such as low pH, exposure to light, and elevated temperatures can significantly accelerate this process. For optimal stability, it is crucial to maintain a basic pH (above 8.0) and protect the solution from light.

Q2: What is the recommended solvent for dissolving 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole for in vitro experiments?

A2: For initial solubilization, organic solvents such as DMSO or ethanol are recommended. For aqueous buffers, it is critical to first dissolve the compound in a small amount of DMSO and then dilute it with an alkaline buffer (pH > 8.0). Direct dissolution in neutral or acidic aqueous solutions should be avoided to prevent rapid degradation. We do not recommend storing the aqueous solution for more than one day.[1]

Q3: How should I store my stock solutions of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole?

A3: Stock solutions prepared in anhydrous DMSO or ethanol should be stored at -20°C or lower, protected from light. For aqueous solutions, fresh preparation is always recommended. If short-term storage is necessary, ensure the solution is maintained at a high pH (e.g., in a sodium bicarbonate buffer) and stored at 2-8°C for no longer than a few days, though stability should be verified for your specific experimental conditions.

Q4: I am observing inconsistent results in my cell-based assays. Could this be related to compound instability?

A4: Yes, inconsistent results are a common consequence of compound degradation. If the compound degrades in your culture medium, its effective concentration will decrease over the course of the experiment, leading to variability. It is advisable to prepare fresh solutions for each experiment and minimize the time the compound spends in the culture medium before and during the assay. Consider the pH of your culture medium and whether it contributes to degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in aqueous buffer The compound is poorly soluble in neutral or acidic aqueous solutions. The buffer capacity may be insufficient to maintain an alkaline pH.First, dissolve the compound in a minimal amount of DMSO. Then, slowly add this stock solution to a vigorously stirring alkaline buffer (e.g., PBS adjusted to pH 9.0). Ensure the final DMSO concentration is compatible with your experimental system.
Discoloration of the solution (e.g., turning yellow or brown) This is often a sign of degradation. Benzimidazole sulfoxides can form colored degradation products.Discard the solution and prepare a fresh one using the recommended dissolution protocol. Protect the new solution from light and maintain an alkaline pH.
Loss of biological activity over time The compound is degrading in the experimental medium.Prepare fresh solutions immediately before use. If the experiment is long-term, consider replenishing the compound at regular intervals. Assess the stability of the compound in your specific experimental medium over the relevant time course.
Variable results between experimental replicates Inconsistent preparation of the compound solution or degradation during the experiment.Standardize your solution preparation method. Ensure all replicates receive the compound from the same freshly prepared stock solution. Minimize the exposure of the solution to light and ambient temperature.

Data Presentation: Stability of a Representative Benzimidazole Sulfoxide (Omeprazole)

The following table summarizes the stability of omeprazole in solution under various pH and temperature conditions. This data can serve as a valuable reference for understanding the stability profile of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole.

pHTemperature (°C)Half-life (t1/2)
5.02543 minutes
5.04023 minutes
5.05011 minutes
7.02555 hours
7.04015 hours
7.0506 hours
8.02513 days
8.04064 hours
8.05024 hours
10.0252.8 months
10.04037 days
10.05016 days
Data adapted from The Thai Journal of Pharmaceutical Sciences, 1998, Vol. 22, No. 2.[2]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution

This protocol describes the preparation of a 1 mg/mL aqueous solution of a benzimidazole sulfoxide compound, stabilized with sodium bicarbonate.

Materials:

  • 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole powder

  • 8.4% (w/v) Sodium Bicarbonate solution

  • Purified water

  • Calibrated pH meter

  • Amber glass vials

Procedure:

  • Prepare an 8.4% (w/v) sodium bicarbonate solution by dissolving 8.4 g of sodium bicarbonate in 100 mL of purified water.

  • Weigh the required amount of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole powder.

  • In a suitable container, dissolve the powder in the 8.4% sodium bicarbonate solution.

  • Adjust the final volume with the sodium bicarbonate solution to achieve the desired concentration (e.g., 1 mg/mL).

  • Stir the solution until the powder is completely dissolved. This may take some time.

  • Measure the pH of the final solution and ensure it is above 8.0.

  • Transfer the solution to amber glass vials to protect it from light.

  • Store the solution at 2-8°C. It is recommended to use the solution within a few days of preparation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general method for assessing the stability of a benzimidazole sulfoxide compound by quantifying the remaining parent compound over time.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 50 mM potassium dihydrogen phosphate adjusted to pH 7.0 with sodium hydroxide). The exact ratio should be optimized for the specific compound. A common starting point is a 32:68 (v/v) ratio of acetonitrile to buffer.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Column Temperature: 25°C

Procedure:

  • Prepare the compound solution at a known concentration in the desired buffer or medium for the stability study.

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • If necessary, dilute the aliquot with the mobile phase to a concentration within the linear range of the assay.

  • Inject the sample onto the HPLC system.

  • Record the peak area of the parent compound.

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

Visualizations

Signaling Pathway: Mechanism of Action of Benzimidazole Sulfoxides

G cluster_parietal_cell Gastric Parietal Cell PPI Benzimidazole Sulfoxide (Prodrug) Acidic_Canaliculus Acidic Canaliculus (pH < 4) PPI->Acidic_Canaliculus Enters Active_Inhibitor Active Sulfenamide Inhibitor Acidic_Canaliculus->Active_Inhibitor Acid-catalyzed conversion Proton_Pump H+/K+ ATPase (Proton Pump) Active_Inhibitor->Proton_Pump Irreversible covalent bonding to Cys residues H_ion H+ Proton_Pump->H_ion Pumps into lumen Lumen Gastric Lumen H_ion->Lumen K_ion K+ K_ion->Proton_Pump Pumps into cell

Caption: Mechanism of action of benzimidazole sulfoxides.

Experimental Workflow: Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis Prep Prepare Stabilized Aqueous Solution (Alkaline pH) Incubate Incubate under Test Conditions (e.g., 37°C, pH 7.4) Prep->Incubate Sample Withdraw Aliquots at Time Points (0, 1, 2, 4, 8, 24h) Incubate->Sample Analyze Quantify Parent Compound by HPLC Sample->Analyze

Caption: Workflow for assessing compound stability in solution.

Logical Relationship: Factors Affecting Stability

G cluster_factors Influencing Factors Stability Compound Stability pH pH pH->Stability Decreased pH accelerates degradation Temp Temperature Temp->Stability Increased temp. accelerates degradation Light Light Exposure Light->Stability UV exposure can cause degradation Solvent Solvent System Solvent->Stability Alkaline aqueous or anhydrous organic improves stability

Caption: Key factors influencing the stability of benzimidazole sulfoxides.

References

Technical Support Center: Optimizing 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole (SEDB) Dosage for Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole (SEDB), a novel small molecule inhibitor. The information is presented in a question-and-answer format to directly address common challenges encountered during in vitro experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the optimization of SEDB dosage in cell line experiments.

Question: Why am I observing high variability in my results between replicate wells?

Answer: High variability can stem from several factors in your experimental setup. Ensure consistent cell seeding density across all wells, as variations in cell number can significantly impact drug response.[1][2] Another potential issue is uneven drug distribution; mix the plate gently after adding SEDB. Also, check for and mitigate any "edge effects" in your multi-well plates by not using the outer wells or by filling them with a buffer solution. Finally, ensure your cell line is healthy and not in a state of fluctuating growth.[2]

Question: I am not observing any significant effect of SEDB on my cells, even at high concentrations. What should I do?

Answer: If SEDB is not showing an effect, consider the following:

  • Concentration Range: You may need to test a wider or higher range of concentrations. It's advisable to perform a broad dose-ranging study initially, for instance, with 10-fold dilutions, to identify an approximate effective range before moving to a more narrow, refined concentration series.[2]

  • Solubility: Confirm that SEDB is fully dissolved in your solvent and that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.5%).

  • Incubation Time: The duration of drug exposure may be insufficient for the compound to elicit a biological response. Consider extending the incubation period, ensuring that the untreated control cells do not become over-confluent during this time.

  • Cell Line Specificity: The target of SEDB may not be present or may be expressed at very low levels in your chosen cell line. It is always recommended to use a positive control cell line known to be sensitive to the compound, if available.

Question: My cells are dying even at the lowest concentration of SEDB tested. How can I find a suitable concentration?

Answer: When high toxicity is observed, it's crucial to narrow down the therapeutic window. You should perform a dose-response experiment with a much lower and broader range of concentrations, using logarithmic dilutions to cover several orders of magnitude. This will help you pinpoint the concentration at which the desired inhibitory effect is achieved without causing immediate, widespread cell death. It may also be beneficial to shorten the exposure time in your initial experiments.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of SEDB in cell culture experiments.

Question: What is the recommended starting concentration range for testing SEDB?

Answer: For a novel compound like SEDB, a good starting point is a wide concentration range, typically from 10 nM to 100 µM, with logarithmic dilutions.[3] This broad range helps in identifying the potency of the compound and establishing an approximate IC50 value, which is the concentration required to inhibit a biological process by 50%.[3]

Question: How do I determine the optimal cell seeding density for my experiment?

Answer: The optimal seeding density ensures that cells are in the logarithmic growth phase throughout the experiment.[1][2] To determine this, you should perform a growth curve analysis for your specific cell line. Plate cells at various densities and count the number of viable cells at different time points (e.g., 24, 48, 72, and 96 hours). The ideal seeding density will allow for consistent, exponential growth during the intended duration of your drug treatment assay.[1][2]

Question: What are the critical controls to include in my experiments with SEDB?

Answer: Every experiment should include the following controls:

  • Untreated Control: Cells cultured in medium without any treatment. This serves as a baseline for normal cell growth and viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve SEDB. This is essential to ensure that the solvent itself is not affecting the cells.

  • Positive Control (if available): A known inhibitor of the same target or pathway can be used to validate the experimental setup.

Question: How long should I expose my cells to SEDB?

Answer: The ideal duration of drug treatment should allow for at least one to two cell divisions to occur in the untreated control group.[1][2] This typically ranges from 48 to 72 hours for most cancer cell lines. However, the optimal time can vary depending on the cell line's doubling time and the specific biological question being addressed.

Experimental Protocols

Below are detailed methodologies for key experiments to optimize SEDB dosage.

Protocol 1: Determining Optimal Cell Seeding Density
  • Prepare a single-cell suspension of the desired cell line.

  • Seed cells into a 96-well plate at various densities (e.g., ranging from 500 to 20,000 cells per well).

  • At 24, 48, 72, and 96 hours post-seeding, measure cell viability using a suitable method (e.g., CellTiter-Glo®, MTT assay, or direct cell counting).

  • Plot cell number (or viability signal) against time for each seeding density to generate growth curves.

  • Select a seeding density that results in exponential growth for the intended duration of your drug treatment experiment, ensuring cells do not reach confluency before the endpoint.[1][2]

Protocol 2: Dose-Response Assay (Kill Curve) to Determine IC50
  • Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.[4]

  • Prepare a serial dilution of SEDB in culture medium. A common approach is a 10-point dilution series with 3-fold dilutions.[2]

  • Remove the existing medium from the cells and add the medium containing the different concentrations of SEDB. Include untreated and vehicle controls.

  • Incubate the plate for a period that allows for at least one to two cell doublings (typically 48-72 hours).

  • After incubation, measure cell viability using a suitable assay.

  • Normalize the viability data to the vehicle-treated control wells (set to 100% viability).

  • Plot the normalized viability against the logarithm of the SEDB concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Quantitative Data Summary

The following tables provide examples of data that would be generated from the experiments described above.

Table 1: Example of Optimal Seeding Density Determination for Different Cell Lines

Cell LineOptimal Seeding Density (cells/well in 96-well plate) for 72h Assay
MCF-72,500
A5491,500
HeLa1,000

Table 2: Example IC50 Values for SEDB in Various Cancer Cell Lines after 72h Treatment

Cell LineIC50 (µM)
MCF-75.2
A54912.8
HeLa8.1

Visualizations

The following diagrams illustrate key concepts and workflows for optimizing SEDB dosage.

G cluster_0 Hypothetical SEDB Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SEDB SEDB SEDB->MEK G cluster_1 Experimental Workflow for Dosage Optimization Start Start Seeding_Density Determine Optimal Cell Seeding Density Start->Seeding_Density Dose_Response Perform Broad Dose-Response Assay Seeding_Density->Dose_Response Refine_Dose Perform Refined Dose-Response Assay Dose_Response->Refine_Dose Determine_IC50 Determine IC50 Value Refine_Dose->Determine_IC50 Downstream_Assays Proceed to Downstream Functional Assays Determine_IC50->Downstream_Assays G cluster_2 Troubleshooting Logic Start Problem Encountered High_Variability High Variability? Start->High_Variability No_Effect No Effect? Start->No_Effect High_Toxicity High Toxicity? Start->High_Toxicity Check_Seeding Check Seeding Density & Mixing Technique High_Variability->Check_Seeding Yes Check_Concentration Increase Concentration Range & Check Solubility No_Effect->Check_Concentration Yes Lower_Concentration Lower Concentration Range & Shorten Incubation High_Toxicity->Lower_Concentration Yes Check_Time Extend Incubation Time Check_Concentration->Check_Time

References

Technical Support Center: Synthesis of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of benzimidazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzimidazole derivatives?

A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivative) or an aldehyde. The former is often referred to as the Phillips condensation, which typically requires heating in the presence of a strong acid like 4N HCl. The latter, the Weidenhagen reaction, can be performed under various conditions, often with a catalyst to promote cyclization and oxidation.

Q2: I am getting a very low yield in my benzimidazole synthesis. What are the potential causes?

A2: Low yields are a frequent issue in benzimidazole synthesis. Several factors could be contributing to this problem:

  • Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1][2][3][4]

  • Suboptimal reaction conditions: The choice of solvent, catalyst, and temperature can significantly impact the yield. It is essential to optimize these parameters for your specific substrates.

  • Side reactions: The formation of unwanted byproducts can consume your starting materials and reduce the yield of the desired product.

  • Product loss during workup and purification: Significant amounts of product can be lost during extraction, filtration, and recrystallization steps. Ensure careful handling and optimized purification procedures.

  • Purity of starting materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction.

Q3: My final product is discolored (e.g., brown or orange) instead of the expected white or off-white solid. What could be the reason?

A3: Discoloration in the final product often indicates the presence of impurities. These can arise from:

  • Oxidation of the o-phenylenediamine starting material: o-Phenylenediamines are susceptible to air oxidation, which can lead to colored impurities that carry through to the final product. It is advisable to use freshly purified or high-purity o-phenylenediamine.

  • Formation of polymeric byproducts: Under harsh reaction conditions (e.g., high temperatures, strong acids), side reactions can lead to the formation of colored polymeric materials.

  • Residual catalyst: Some catalysts, particularly metal-based ones, can be difficult to remove completely and may impart color to the product.

  • Incomplete reaction: The presence of unreacted starting materials or intermediates can also contribute to discoloration.

Q4: I am observing the formation of multiple products in my reaction, particularly N-substituted benzimidazoles. How can I improve the selectivity for the desired 2-substituted product?

A4: The formation of a mixture of 2-substituted and 1,2-disubstituted benzimidazoles is a common challenge, especially when using aldehydes as the starting material. To favor the formation of the 2-substituted product:

  • Control the stoichiometry: Using a 1:1 molar ratio of o-phenylenediamine to the aldehyde is a starting point. However, slight adjustments may be necessary depending on the reactivity of the substrates.

  • Optimize the catalyst: The choice of catalyst can significantly influence selectivity. Some catalysts may favor the formation of the monosubstituted product over the disubstituted one.

  • Modify the reaction conditions: Lowering the reaction temperature and using a less polar solvent can sometimes reduce the extent of N-alkylation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete reactionMonitor the reaction progress using TLC to ensure it has gone to completion. Extend the reaction time or increase the temperature if necessary.
Inactive catalystEnsure the catalyst is fresh and active. For heterogeneous catalysts, ensure proper activation and handling.
Poor quality of starting materialsUse high-purity, freshly opened, or purified starting materials. o-Phenylenediamines are particularly prone to degradation.
Formation of Multiple Products (Poor Selectivity) N-alkylation leading to 1,2-disubstituted byproductsCarefully control the stoichiometry of reactants. Optimize the catalyst and reaction conditions (temperature, solvent) to favor the desired product.
Side reactions due to harsh conditionsEmploy milder reaction conditions. Consider using "green" chemistry approaches with more selective catalysts and environmentally benign solvents.
Difficulty in Product Purification Product is an oil or does not crystallizeTry different recrystallization solvents or solvent mixtures. If recrystallization fails, column chromatography is a reliable alternative.
Co-elution of impurities during column chromatographyOptimize the mobile phase for better separation. Consider using a different stationary phase if separation is still challenging.
Product Discoloration Oxidation of starting materials or intermediatesUse purified starting materials and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary.
Residual catalyst or polymeric byproductsPurify the product thoroughly using recrystallization or column chromatography. The use of activated charcoal during recrystallization can sometimes help remove colored impurities.[5]

Quantitative Data

The yield of benzimidazole synthesis is highly dependent on the reaction conditions. The following tables summarize the effects of different solvents and catalyst loadings on the yield of 2-phenylbenzimidazole from o-phenylenediamine and benzaldehyde.

Table 1: Effect of Different Solvents on the Yield of 2-Phenylbenzimidazole

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)Reference
1MethanolCobalt(II) acetylacetonateRoom Temp.497[1][6]
2EthanolCobalt(II) acetylacetonateRoom Temp.492[1][6]
3AcetonitrileCobalt(II) acetylacetonateRoom Temp.485[1][6]
4DichloromethaneCobalt(II) acetylacetonateRoom Temp.482[1][6]
5TetrahydrofuranCobalt(II) acetylacetonateRoom Temp.478[1][6]
6ChloroformNH₄ClRoom Temp.494[7]
7EthanolMgO@DFNSRoom Temp.395[8]

This table is a compilation of data from multiple sources and specific reaction conditions may vary.

Table 2: Effect of Catalyst Loading on the Yield of 2-Phenylbenzimidazole

EntryCatalystCatalyst Loading (wt%)Temperature (°C)Time (h)Yield (%)Reference
1MgO@DFNS0Room Temp.432[8]
2MgO@DFNS5Room Temp.385[8]
3MgO@DFNS10Room Temp.395[8]
4MgO@DFNS15Room Temp.392[8]
5MgO@DFNS20Room Temp.388[8]

This table demonstrates the importance of optimizing catalyst loading to achieve maximum yield.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylbenzimidazole via Condensation of o-Phenylenediamine and Benzaldehyde

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • o-Phenylenediamine

  • Benzaldehyde

  • Catalyst (e.g., NH₄Cl, Cobalt(II) acetylacetonate, or MgO@DFNS)

  • Solvent (e.g., Chloroform, Methanol, or Ethanol)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and the chosen catalyst in the selected solvent.

  • Addition of Aldehyde: To the stirred solution, add benzaldehyde (1 equivalent) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).[7]

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water. Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[9]

Visualizations

Troubleshooting Workflow for Low Yield in Benzimidazole Synthesis

Troubleshooting_Low_Yield start Low Yield Observed check_reaction_completion Check Reaction Completion (TLC) start->check_reaction_completion incomplete Reaction Incomplete check_reaction_completion->incomplete No complete Reaction Complete check_reaction_completion->complete Yes optimize_conditions Optimize Reaction Conditions incomplete->optimize_conditions check_starting_materials Check Purity of Starting Materials complete->check_starting_materials increase_time_temp Increase Reaction Time/Temperature optimize_conditions->increase_time_temp end Improved Yield increase_time_temp->end impure_materials Impure Starting Materials check_starting_materials->impure_materials Impure pure_materials Pure Starting Materials check_starting_materials->pure_materials Pure purify_materials Purify/Use Fresh Starting Materials impure_materials->purify_materials investigate_side_reactions Investigate Side Reactions (e.g., N-alkylation) pure_materials->investigate_side_reactions workup_loss Check for Loss During Workup/Purification pure_materials->workup_loss purify_materials->end optimize_catalyst_solvent Optimize Catalyst/Solvent investigate_side_reactions->optimize_catalyst_solvent optimize_catalyst_solvent->end refine_purification Refine Purification Technique workup_loss->refine_purification refine_purification->end

Caption: Troubleshooting workflow for addressing low yields in benzimidazole synthesis.

General Reaction Scheme for Benzimidazole Synthesis

Reaction_Scheme A o-Phenylenediamine plus1 + A->plus1 B Aldehyde or Carboxylic Acid C Benzimidazole Derivative B->C Catalyst Heat plus2 + C->plus2 D Water plus1->B plus2->D

Caption: General reaction for the synthesis of benzimidazole derivatives.

References

Technical Support Center: Purification of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole and related benzimidazole sulfoxide compounds.

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Initial Synthesis - Incomplete reaction. - Presence of starting materials. - Formation of side-products (e.g., sulfide or sulfone impurities).- Monitor reaction completion using Thin Layer Chromatography (TLC).[1][2][3] - Perform an aqueous work-up to remove water-soluble impurities. - Employ column chromatography for initial purification.
Difficulty in Crystallization (Oiling Out) - Compound is impure. - Inappropriate solvent system. - Cooling rate is too fast.- First, purify the crude product by column chromatography. - Screen a variety of recrystallization solvents or solvent mixtures (e.g., ethyl acetate/hexane, methanol/water).[4][5] - Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.
Co-elution of Impurities in Column Chromatography - Improper solvent system (polarity too high or too low). - Overloading of the column.- Optimize the mobile phase using TLC with different solvent systems (e.g., ethyl acetate:n-hexane, toluene:acetone).[1] - Use a gradient elution from a non-polar to a more polar solvent system. - Ensure the ratio of crude material to silica gel is appropriate (typically 1:50 to 1:100 w/w).
Product Degradation During Purification - Sensitivity to acid or base. - Thermal instability. - Oxidation of the sulfoxide.- Use a neutral work-up and purification system. - Avoid excessive heating during recrystallization or solvent evaporation. - Store the compound under an inert atmosphere (e.g., nitrogen or argon).
Poor Separation in HPLC Analysis - Incorrect column type. - Mobile phase is not optimized.- Use a reverse-phase C18 or a specialized column for polar compounds.[6][7] - Adjust the mobile phase composition (e.g., acetonitrile/water or methanol/water with a buffer like ammonium acetate).[7] - For chiral purification, a chiral column (e.g., Chiralpak) is necessary.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole?

A1: The most common purification techniques for benzimidazole derivatives like the target compound are recrystallization and column chromatography.[4] For high-purity material, High-Performance Liquid Chromatography (HPLC) may be employed.[6][7] In some cases, for thermally stable benzimidazoles, vacuum sublimation has been shown to be effective for achieving high purity.[9]

Q2: How can I monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is a rapid and effective method to monitor the purification process.[1][2] By spotting the crude mixture, fractions from column chromatography, and the purified product, you can assess the separation and purity. HPLC can provide a more quantitative analysis of purity.[8]

Q3: What are the typical impurities I should expect?

A3: Common process-related impurities in the synthesis of benzimidazole sulfoxides include the corresponding sulfide (under-oxidation) and sulfone (over-oxidation) analogs.[4] Unreacted starting materials may also be present.

Q4: Which solvents are recommended for recrystallization?

A4: A range of solvents can be used for the recrystallization of benzimidazole derivatives. The choice depends on the polarity of the specific compound. Common solvents and mixtures to screen include:

  • Esters: Ethyl acetate, propyl acetate[4]

  • Alcohols: Methanol, ethanol, isopropanol[4][5]

  • Ketones: Acetone[5]

  • Ethers: Diethyl ether, diisopropyl ether, methyl tertiary-butyl ether[4]

  • Hydrocarbons (as anti-solvents): n-hexane, n-heptane, cyclohexane[4][5]

  • Halogenated hydrocarbons: Dichloromethane[4]

A good starting point is to dissolve the compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature and allow it to cool slowly.

Q5: What conditions are suitable for column chromatography?

A5: For silica gel column chromatography of moderately polar compounds like benzimidazole derivatives, a typical mobile phase would be a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or acetone.[1] The optimal ratio should be determined by TLC analysis first.

Q6: How can I achieve optical purification for a specific enantiomer?

A6: For the separation of enantiomers of sulfoxide compounds, chiral chromatography is the most direct method.[8] This involves using a chiral stationary phase (chiral column) in an HPLC system. Another approach described for similar compounds is diastereomeric salt formation followed by crystallization, or preferential crystallization.[10]

Experimental Protocols

General Protocol for Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase). In a separate beaker, create a slurry of silica gel in the chosen non-polar solvent of the mobile phase.

  • Column Packing: Pour the silica gel slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks.

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the predetermined mobile phase, starting with a lower polarity and gradually increasing if a gradient is used.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the purified compound in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the bulk of the compound in a flask and add the chosen solvent dropwise while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. For better yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow Crude Crude Product TLC_Analysis1 TLC Analysis (Assess Impurity Profile) Crude->TLC_Analysis1 Column_Chromatography Column Chromatography TLC_Analysis1->Column_Chromatography Fractions Collect Fractions Column_Chromatography->Fractions TLC_Analysis2 TLC Analysis of Fractions Fractions->TLC_Analysis2 Combine_Pure Combine Pure Fractions TLC_Analysis2->Combine_Pure Identify Pure Fractions Solvent_Evap Solvent Evaporation Combine_Pure->Solvent_Evap Purified_Solid Purified Solid Solvent_Evap->Purified_Solid Recrystallization Recrystallization Purified_Solid->Recrystallization For Higher Purity Final_Product High-Purity Crystalline Product Recrystallization->Final_Product HPLC_Analysis HPLC Purity Check Final_Product->HPLC_Analysis

Caption: General workflow for the purification of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole.

Troubleshooting_Logic Start Purification Attempt Check_Purity Is Purity > 98%? Start->Check_Purity Success Purification Successful Check_Purity->Success Yes Low_Purity Low Purity Check_Purity->Low_Purity No Chromatography_Issue Co-elution in Chromatography? Low_Purity->Chromatography_Issue Optimize_Mobile_Phase Optimize Mobile Phase (TLC) Chromatography_Issue->Optimize_Mobile_Phase Yes Recrystallization_Issue Oiling out during Recrystallization? Chromatography_Issue->Recrystallization_Issue No Optimize_Mobile_Phase->Start Screen_Solvents Screen Different Solvent Systems Recrystallization_Issue->Screen_Solvents Yes Check_Starting_Material Check for Starting Material/Side Products Recrystallization_Issue->Check_Starting_Material No Screen_Solvents->Start Check_Starting_Material->Start

Caption: Decision-making flowchart for troubleshooting common purification issues.

References

Technical Support Center: Minimizing Cytotoxicity of Novel Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize the cytotoxicity of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole and other novel benzimidazole derivatives. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Strategies for Cytotoxicity Mitigation

Researchers can employ several strategies to reduce the off-target cytotoxicity of benzimidazole compounds while maintaining their therapeutic efficacy. These approaches primarily fall into three categories: formulation strategies, prodrug design, and chemical modification.

Formulation Strategies

FAQ 1: How can reformulating a compound reduce its cytotoxicity?

Reformulating a cytotoxic compound using drug delivery systems, such as liposomes or nanoparticles, can significantly reduce its systemic toxicity.[1] These carriers can alter the pharmacokinetic profile of the drug, enabling controlled release and preferential accumulation at the target site, thus minimizing exposure of healthy tissues to the cytotoxic agent.[2]

FAQ 2: What is liposomal encapsulation and is it suitable for my benzimidazole derivative?

Liposomal encapsulation involves enclosing the drug within spherical vesicles made of phospholipid bilayers.[3] This technology is versatile and can accommodate both hydrophilic and hydrophobic compounds.[4] Liposomes can improve drug solubility, prolong circulation time, and reduce clearance by the reticuloendothelial system.[5] To determine if this is a suitable approach for your compound, factors such as its solubility and stability should be considered.

A general workflow for developing a liposomal formulation is outlined below:

G cluster_0 Phase 1: Feasibility & Formulation cluster_1 Phase 2: Characterization & In Vitro Testing cluster_2 Phase 3: In Vivo Evaluation A Compound Characterization (Solubility, Stability) B Lipid Selection & Preparation Method A->B C Encapsulation Efficiency & Drug Loading B->C D Physicochemical Characterization (Size, Zeta Potential, Stability) C->D E In Vitro Release Studies D->E F In Vitro Cytotoxicity Assay (vs. free drug) E->F G Pharmacokinetic Studies F->G H Efficacy & Toxicity Studies G->H caption Workflow for Liposomal Formulation Development

Workflow for Liposomal Formulation Development
Prodrug Design

FAQ 3: What is a prodrug and how can it minimize cytotoxicity?

A prodrug is an inactive or less active form of a drug that is converted into its active form within the body, ideally at the target site. This strategy can enhance the selectivity of cytotoxic agents for cancer cells by exploiting unique features of the tumor microenvironment, such as the presence of specific enzymes, lower pH, or hypoxic conditions, for activation.

FAQ 4: What are some common activation strategies for prodrugs?

Prodrugs can be designed to be activated by various triggers that are overexpressed or unique to the target tissue. For example, some prodrugs are activated by enzymes that are highly expressed in tumor cells, such as certain peptidases or reductases. Another approach is to design prodrugs that are activated in the hypoxic (low oxygen) environment characteristic of many solid tumors.

Below is a simplified diagram illustrating the concept of tumor-specific prodrug activation:

G cluster_0 Systemic Circulation cluster_1 Healthy Tissue cluster_2 Tumor Microenvironment Prodrug Inactive Prodrug HealthyCell Healthy Cell (No Activation) Prodrug->HealthyCell No Effect TumorCell Tumor Cell Prodrug->TumorCell Activation Tumor-Specific Enzyme/Condition TumorCell->Activation ActiveDrug Active Cytotoxic Drug ActiveDrug->TumorCell Induces Cell Death Activation->ActiveDrug Activation caption Tumor-Specific Prodrug Activation

Tumor-Specific Prodrug Activation
Chemical Modification

FAQ 5: Can small changes to the chemical structure of my benzimidazole derivative reduce its toxicity?

Yes, structure-activity relationship (SAR) studies can help identify which parts of a molecule are responsible for its toxicity versus its therapeutic effect.[4] By making targeted chemical modifications, it may be possible to reduce off-target toxicity while preserving or even enhancing anticancer activity. For example, adding or changing certain functional groups can alter the compound's permeability, binding affinity to off-target proteins, and metabolic stability.[6]

In Vitro Cytotoxicity Assay Troubleshooting

Accurate assessment of cytotoxicity is crucial for evaluating the effectiveness of any mitigation strategy. The following are troubleshooting guides for two common cytotoxicity assays.

MTT Assay Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
High background absorbance in "medium only" wells - Contamination of the medium with bacteria or yeast. - Presence of a reducing agent in the medium. - Phenol red in the medium can interfere with readings.- Use fresh, sterile medium. - Ensure aseptic technique during the experiment. - Use phenol red-free medium for the assay.
Low absorbance readings across the plate - Cell seeding density is too low. - Incubation time with MTT reagent is too short. - Cells are not healthy or are growing poorly.- Optimize cell seeding density for your cell line. - Increase the incubation time with the MTT reagent. - Ensure cells are healthy and in the logarithmic growth phase before seeding.
High variability between replicate wells - Inaccurate pipetting or cell seeding. - "Edge effect" in the 96-well plate. - Incomplete dissolution of formazan crystals.- Be meticulous with pipetting; use a multichannel pipette for consistency.[7] - Avoid using the outer wells of the plate or fill them with sterile PBS or medium to maintain humidity.[7] - Ensure complete dissolution of formazan crystals by gentle mixing or increasing incubation time with the solubilization buffer.
LDH Cytotoxicity Assay Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
High background LDH activity in "medium only" wells - Serum in the culture medium contains LDH. - Contamination of the medium.- Use serum-free medium for the assay or run a "medium only" control to subtract background LDH activity. - Use fresh, sterile medium.
High spontaneous LDH release in untreated control cells - Cells were handled too roughly during seeding or medium changes. - High cell density leading to cell death. - Cells are unhealthy.- Handle cells gently to avoid membrane damage. - Optimize cell seeding density to avoid overgrowth. - Ensure cells are healthy and viable before starting the experiment.
Low maximum LDH release in positive control wells - Incomplete lysis of cells by the lysis buffer. - Insufficient incubation time with the lysis buffer.- Ensure the lysis buffer is added to all positive control wells and mixed thoroughly. - Increase the incubation time with the lysis buffer as recommended by the manufacturer.[8]

Experimental Protocols

Protocol: MTT Cell Viability Assay

This protocol is a general guideline and may need optimization for specific cell lines and experimental conditions.

Materials:

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Cell culture medium (phenol red-free recommended)

  • Test compound and vehicle control

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[9]

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well.[10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 100 µL of solubilization buffer to each well and mix gently to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[10]

Protocol: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.

Materials:

  • 96-well flat-bottom sterile plates

  • LDH assay kit (containing reaction mixture, stop solution, and lysis buffer)

  • Cell culture medium

  • Test compound and vehicle control

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the test compound as described in the MTT assay protocol (Steps 1 & 2).

  • Controls: Prepare three sets of control wells:

    • Untreated Control: Cells treated with vehicle only (for measuring spontaneous LDH release).

    • Positive Control: Cells treated with the lysis buffer provided in the kit (for measuring maximum LDH release).[11]

    • Background Control: Medium only (no cells).

  • Supernatant Collection: After the treatment incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.[8]

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant, following the kit manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.[8]

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).[12]

Quantitative Data Summary

The following table can be used to summarize and compare the cytotoxicity of the parent compound with its modified or formulated versions.

Compound/Formulation Concentration (µM) % Cell Viability (MTT Assay) % Cytotoxicity (LDH Assay) IC50 (µM)
Parent Compound 0.1
1
10
100
Liposomal Formulation 0.1
1
10
100
Prodrug Version 0.1
1
10
100

Visualizations

G Start Start: Novel Benzimidazole Compound Assess_Cytotoxicity Assess In Vitro Cytotoxicity (e.g., MTT, LDH assays) Start->Assess_Cytotoxicity Is_Cytotoxic Is Cytotoxicity Acceptable? Assess_Cytotoxicity->Is_Cytotoxic Proceed Proceed to Further Preclinical Studies Is_Cytotoxic->Proceed Yes Mitigate Implement Mitigation Strategy Is_Cytotoxic->Mitigate No Formulation Formulation Strategy (Liposomes, Nanoparticles) Mitigate->Formulation Prodrug Prodrug Design Mitigate->Prodrug Modification Chemical Modification Mitigate->Modification Reassess Re-assess Cytotoxicity of Modified Compound Formulation->Reassess Prodrug->Reassess Modification->Reassess Reassess->Is_Cytotoxic caption General Workflow for Cytotoxicity Assessment and Mitigation

General Workflow for Cytotoxicity Assessment and Mitigation

References

Technical Support Center: Enhancing the Bioavailability of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the specific physicochemical properties and established formulation strategies for 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole is limited. The following guidance is based on the general characteristics of benzimidazole derivatives, which are often poorly soluble, and established scientific principles for bioavailability enhancement. The provided protocols and troubleshooting steps should be considered as starting points and will require optimization and validation for this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the low bioavailability of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole?

A1: Like many benzimidazole derivatives, this compound is expected to have low oral bioavailability due to two primary factors:

  • Poor Aqueous Solubility: Benzimidazoles are often lipophilic (fat-loving) and do not dissolve well in the aqueous environment of the gastrointestinal (GI) tract. For a drug to be absorbed, it must first be dissolved.

  • First-Pass Metabolism: After absorption from the gut, the drug travels through the portal vein to the liver before reaching systemic circulation. The liver contains enzymes that can extensively metabolize the drug, reducing the amount of active compound that reaches the rest of the body. Many benzimidazole derivatives undergo significant first-pass metabolism.

Q2: What are the primary formulation strategies to enhance the bioavailability of a poorly soluble compound like this?

A2: The primary goal is to improve the dissolution rate and/or the extent of dissolution. Key strategies include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanosizing) can significantly improve the dissolution rate.[1]

  • Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous (non-crystalline) state, typically by dispersing it in a polymer matrix, can increase its apparent solubility and dissolution.[2]

  • Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS). These formulations form fine emulsions in the GI tract, which can enhance drug solubilization and absorption.

  • Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug molecule, increasing its solubility in water.

Q3: How do I choose a starting point for formulation development?

A3: The choice of formulation strategy depends on the specific physicochemical properties of the drug and the desired product characteristics. A logical starting point is to first characterize the compound's solubility and permeability (if possible) to determine its Biopharmaceutics Classification System (BCS) class. For poorly soluble drugs (BCS Class II and IV), a decision can be made based on the drug's melting point, logP, and dose. The workflow below provides a general decision-making process.

Q4: What is a suitable dissolution medium for in vitro testing of this compound?

A4: For poorly soluble drugs, standard aqueous buffers (pH 1.2 to 6.8) may not be sufficient to achieve sink conditions (where the volume of medium is at least three to five times that required to dissolve the entire drug dose). It is often necessary to use biorelevant media that mimic the composition of fluids in the stomach (Simulated Gastric Fluid - SGF) or intestines (Fasted State Simulated Intestinal Fluid - FaSSIF; Fed State Simulated Intestinal Fluid - FeSSIF). The addition of a surfactant, such as sodium lauryl sulfate (SLS), may also be required to facilitate dissolution.

Troubleshooting Guides

Issue 1: Poor and Inconsistent In Vitro Dissolution Profile

Problem: The compound shows very low drug release (<80%) or high variability between samples during dissolution testing.

Potential Cause Troubleshooting Step Rationale
Poor Wettability Add a low concentration of a surfactant (e.g., 0.1-1% SLS) to the dissolution medium.Surfactants reduce the surface tension between the drug particles and the medium, improving wetting and facilitating dissolution.
Insufficient Sink Conditions Increase the volume of the dissolution medium or use a medium that increases the drug's solubility (e.g., biorelevant media, co-solvents).Sink conditions are necessary to ensure that the dissolution rate is not limited by the saturation of the medium.
Drug Recrystallization For amorphous solid dispersions, investigate the stability of the formulation. Consider adding a precipitation inhibitor to the formulation.The amorphous form is thermodynamically unstable and can revert to the less soluble crystalline form, reducing dissolution over time.
Formulation Inhomogeneity Review the manufacturing process (e.g., mixing times, solvent evaporation rate) to ensure uniform drug distribution within the formulation.Inconsistent drug loading or particle size distribution within the formulation will lead to variable dissolution.
Issue 2: High Variability in In Vivo Pharmacokinetic Data

Problem: Animal studies show large error bars and high inter-subject variability in plasma concentration-time profiles.

Potential Cause Troubleshooting Step Rationale
Food Effects Standardize the feeding schedule of the animals (e.g., fasted vs. fed state) before and during the study.The presence of food can significantly alter GI physiology (e.g., pH, transit time, bile secretion), which can affect the dissolution and absorption of poorly soluble drugs, especially lipid-based formulations.
Inconsistent Oral Dosing Ensure accurate and consistent administration of the formulation. For suspensions, ensure they are well-dispersed before each dose.Inaccurate dosing is a primary source of variability. For suspensions, particles can settle, leading to inconsistent drug concentration.
Enterohepatic Recirculation This is a property of the drug itself. Characterize the pharmacokinetic profile with more frequent sampling points after the initial peak to identify secondary peaks indicative of recirculation.Some benzimidazoles undergo enterohepatic circulation (excretion into bile and subsequent reabsorption), which can cause variability in plasma profiles.
Formulation Instability in GI Tract Evaluate the formulation's stability in simulated GI fluids. The drug may be precipitating out of the formulation before it can be absorbed.If the formulation is not robust, the drug may precipitate in the stomach or intestines, leading to erratic absorption.

Data Presentation: Formulation Strategies

The table below summarizes common formulation strategies for enhancing the bioavailability of poorly soluble drugs.

Formulation StrategyPrincipleKey ComponentsAdvantagesDisadvantages
Micronization/ Nanonization Increases surface area for faster dissolution.Active Pharmaceutical Ingredient (API)Simple, widely applicable.May not be sufficient for very insoluble compounds; risk of particle agglomeration.
Amorphous Solid Dispersion Increases apparent solubility by converting the drug to a high-energy amorphous state.[2]API, Water-soluble polymer (e.g., PVP, HPMC), Surfactant.Significant increase in dissolution rate and extent.Thermodynamically unstable (risk of recrystallization); requires specialized manufacturing (e.g., spray drying, hot-melt extrusion).
Self-Emulsifying Drug Delivery System (SEDDS) Drug is dissolved in a lipid mixture that forms a fine emulsion upon contact with GI fluids.API, Oil, Surfactant, Co-solvent.Enhances solubilization; can improve lymphatic uptake, bypassing first-pass metabolism.Requires careful selection of excipients; potential for GI irritation from high surfactant levels.
Cyclodextrin Complexation Forms a host-guest complex where the hydrophobic drug is encapsulated by the hydrophilic cyclodextrin.API, Cyclodextrin (e.g., HP-β-CD, SBE-β-CD).Increases aqueous solubility; can improve drug stability.Limited by the stoichiometry of the complex and the dose; can be expensive.

Experimental Protocols

Protocol 1: In Vitro Dissolution Screening of Formulations

Objective: To compare the dissolution profiles of different formulations of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole.

Apparatus: USP Apparatus 2 (Paddle).

Method:

  • Medium Preparation: Prepare 900 mL of the selected dissolution medium (e.g., pH 6.8 phosphate buffer with 0.5% SLS). Degas the medium prior to use.

  • Apparatus Setup: Assemble the dissolution vessels and equilibrate the medium to 37 ± 0.5 °C. Set the paddle speed to a justified rate (e.g., 50 or 75 RPM).

  • Sample Introduction: Place a single dose of the formulation (e.g., capsule, tablet, or an equivalent amount of powder/liquid) into each vessel. Start the timer immediately.

  • Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Preparation: Immediately filter the samples through a suitable filter (e.g., 0.45 µm PVDF) to prevent undissolved drug from dissolving further. Dilute the filtrate as necessary for analysis.

  • Quantification: Analyze the concentration of the dissolved drug in each sample using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point and plot the results versus time.

Protocol 2: General Protocol for a Pilot In Vivo Pharmacokinetic Study

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC) of a formulation in a relevant animal model (e.g., rats).

Method:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week.

  • Dosing Preparation: Prepare the formulation to deliver the target dose in a reasonable volume (e.g., 5-10 mL/kg for rats). Ensure homogeneity of the formulation immediately prior to dosing.

  • Animal Preparation: Fast the animals overnight (with free access to water) before dosing to reduce variability from food effects.

  • Dosing: Administer the formulation accurately, typically via oral gavage. Record the exact time of administration for each animal.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80 °C until analysis.

  • Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated and sensitive bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Plot the mean plasma concentration versus time. Calculate key pharmacokinetic parameters using appropriate non-compartmental analysis software.

Visualizations

G cluster_start Initial Characterization cluster_decision Strategy Selection Start Start with API Solubility Determine Aqueous Solubility & pKa Start->Solubility Permeability Assess Permeability (e.g., Caco-2, PAMPA) Solubility->Permeability BCS Determine Provisional BCS Class Permeability->BCS SizeReduction Particle Size Reduction (Micronization/Nanosizing) BCS->SizeReduction BCS II/IV High Dose ASD Amorphous Solid Dispersion (ASD) BCS->ASD BCS II/IV Thermally Stable Lipid Lipid-Based System (SEDDS) BCS->Lipid BCS II/IV Lipophilic (High LogP) Complex Complexation (Cyclodextrin) BCS->Complex BCS II/IV Low Dose

Caption: Decision workflow for selecting a formulation strategy.

G cluster_dev Formulation Development & In Vitro Testing cluster_invivo Preclinical In Vivo Testing cluster_eval Evaluation Formulate Develop Formulations (e.g., ASD, SEDDS) Dissolution In Vitro Dissolution Screening Formulate->Dissolution Optimize Optimize Lead Formulation(s) Dissolution->Optimize PilotPK Pilot Pharmacokinetic Study (e.g., Rat) Optimize->PilotPK Analysis Bioanalysis of Plasma (LC-MS/MS) PilotPK->Analysis PK_Calc Calculate PK Parameters (Cmax, AUC) Analysis->PK_Calc Compare Compare to Control (Unformulated API) PK_Calc->Compare Success Bioavailability Enhanced Compare->Success Yes Redesign Re-evaluate Strategy & Reformulate Compare->Redesign No Redesign->Formulate

Caption: Experimental workflow for bioavailability enhancement.

References

Technical Support Center: Analysis of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole and its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole. The information provided is based on established principles of forced degradation studies for analogous benzimidazole sulfoxide compounds.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole under forced degradation conditions?

A1: Based on the chemical structure, a benzimidazole sulfoxide, the primary degradation pathways are expected to involve the sulfoxide group and the benzimidazole core. The main anticipated degradation products (DPs) are:

  • Sulfide Derivative (DP-1): Formed by the reduction of the sulfoxide. This is often observed under thermal and photolytic stress.

  • Sulfone Derivative (DP-2): Results from the oxidation of the sulfoxide group. This is a common product in oxidative stress conditions.[1]

  • N-Oxide Derivative (DP-3): Oxidation of the benzimidazole nitrogen can occur under strong oxidative conditions.

  • Hydrolytic Cleavage Products (DP-4 & DP-5): Acidic or basic hydrolysis may lead to the cleavage of the molecule, potentially at the benzylsulfinyl linkage.

Q2: What are the recommended stress conditions for conducting forced degradation studies on this compound?

A2: It is recommended to follow ICH guidelines for forced degradation studies.[2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][4] Suggested starting conditions are:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours (solid-state).

  • Photolytic Degradation: ICH-specified light exposure (1.2 million lux hours and 200 W h/m²) on the solid drug substance.

Q3: How can I confirm the identity of the observed degradation products?

A3: The structural elucidation of degradation products typically requires a combination of analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a powerful tool for initial identification by providing molecular weight and fragmentation data.[1][5] For unambiguous structure confirmation, isolation of the impurity followed by nuclear magnetic resonance (NMR) spectroscopy is often necessary.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole and its degradation products.

Issue 1: Poor Resolution Between the Parent Drug and Degradation Products in HPLC Analysis

Possible Causes & Solutions:

CauseSolution
Inappropriate Column Chemistry The stationary phase may not be providing sufficient selectivity. Consider trying a different column chemistry (e.g., C8, Phenyl-Hexyl) or a column with a different particle size for higher efficiency.
Suboptimal Mobile Phase Composition The organic modifier, pH, or buffer concentration may need optimization. Perform a systematic study by varying the gradient slope, pH of the aqueous phase, and the type of organic solvent (e.g., acetonitrile vs. methanol).
Incorrect Flow Rate or Temperature Lowering the flow rate can sometimes improve resolution. Increasing the column temperature can decrease viscosity and improve efficiency, but may also alter selectivity.
Issue 2: Appearance of Ghost Peaks in the Chromatogram

Possible Causes & Solutions:

CauseSolution
Contaminated Mobile Phase or System Prepare fresh mobile phase using high-purity solvents and water. Flush the HPLC system thoroughly with a strong solvent like isopropanol.[6][7]
Carryover from Previous Injections Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover.
Degradation in the Autosampler If the sample is unstable in the injection solvent, this can lead to the formation of new peaks over time. Consider using a cooler autosampler temperature or preparing fresh sample vials more frequently.
Issue 3: Mass Imbalance in Forced Degradation Studies

Possible Causes & Solutions:

CauseSolution
Co-elution of Degradation Products The peak purity of the main component and all degradant peaks should be assessed using a photodiode array (PDA) detector. If co-elution is suspected, the chromatographic method needs further optimization for better separation.
Formation of Non-UV Active Degradants Some degradation products may lack a chromophore and will not be detected by a UV detector. Employ a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) to screen for such compounds.
Precipitation of Degraded Material In highly stressed samples, the degradation products may precipitate out of solution. Visually inspect the sample vials and consider using a different solvent or a lower stress concentration.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Sample Preparation: Prepare a stock solution of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C.

    • Base: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.

    • Thermal (Solution): Heat the stock solution at 80°C.

    • Control: Keep the stock solution at 4°C in the dark.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Quenching: For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute the samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 285 nm

  • Injection Volume: 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

Stress Condition% Degradation of APIMajor Degradation Product(s)% Area of Major DP(s)
0.1 M HCl, 60°C, 24h15.2DP-4, DP-58.1, 5.9
0.1 M NaOH, 60°C, 24h8.7DP-16.2
3% H₂O₂, RT, 24h19.8DP-2, DP-312.5, 4.3
Heat (105°C, 48h)6.5DP-14.8
Photolytic11.3DP-17.9

Visualizations

Degradation_Pathway API 2-(2-Ethylaminobenzylsulfinyl)- 5,6-dimethoxybenzimidazole DP1 Sulfide (DP-1) API->DP1 Reduction (Heat, Light) DP2 Sulfone (DP-2) API->DP2 Oxidation DP4_5 Cleavage Products (DP-4, DP-5) API->DP4_5 Hydrolysis (Acid/Base)

Caption: Proposed degradation pathways of the compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC-UV/PDA Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Heat Thermal Heat->HPLC Light Photolytic Light->HPLC LCMS LC-MS/MS HPLC->LCMS Peak Identification Isolation Isolation & NMR LCMS->Isolation Structure Confirmation API API Stock Solution API->Acid API->Base API->Oxidation API->Heat API->Light

Caption: Workflow for forced degradation studies.

References

Validation & Comparative

A Comparative Analysis of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole and Commercial Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational proton pump inhibitor (PPI) 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole against established PPIs such as omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole. As the specified compound is not a commercially available drug, this comparison is based on the well-understood structure-activity relationships of the benzimidazole sulfoxide class of molecules and publicly available data on commercial PPIs.

Introduction to 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole

The compound 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole belongs to the chemical class of substituted benzimidazole sulfoxides. This class is the cornerstone of modern proton pump inhibitors used to treat acid-related gastrointestinal disorders. The core structure, consisting of a benzimidazole ring and a sulfinyl group linking to a substituted pyridine or aniline moiety, is pivotal for its mechanism of action. While specific experimental data for this exact molecule is not publicly available, its structural features suggest it functions as an inhibitor of the gastric H+/K+-ATPase.

Mechanism of Action: A Shared Pathway

Proton pump inhibitors, including the benzimidazole class, are prodrugs that require activation in an acidic environment. They accumulate in the acidic canaliculi of gastric parietal cells. Here, they undergo an acid-catalyzed conversion to a reactive tetracyclic sulfenamide. This activated form then covalently binds to cysteine residues on the alpha-subunit of the H+/K+-ATPase (the proton pump), irreversibly inhibiting its function. This blockade of the final step in the gastric acid secretion pathway leads to a profound and long-lasting reduction in stomach acidity.

Caption: General signaling pathway for proton pump inhibitor action.

Comparative Efficacy and Potency

The efficacy of PPIs is primarily determined by their ability to inhibit the H+/K+-ATPase. This is often quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While the IC50 for 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole is not available, we can compare the values for established PPIs.

Proton Pump InhibitorH+/K+-ATPase Inhibition IC50 (µM) *Relative Potency (vs. Omeprazole) **
Omeprazole~51.00
Esomeprazole~31.60
Lansoprazole~20.90
Pantoprazole~70.23
Rabeprazole~41.82

*IC50 values can vary depending on the specific assay conditions. **Relative potency based on intragastric pH control.[1]

Pharmacokinetic Properties

The pharmacokinetic profiles of PPIs influence their clinical effectiveness. Key parameters include bioavailability, plasma half-life, and metabolism. Most PPIs are metabolized by the cytochrome P450 system, primarily CYP2C19 and CYP3A4.[2]

Proton Pump InhibitorBioavailability (%)Plasma Half-life (hours)Primary Metabolic Pathway
Omeprazole30-400.5-1.0CYP2C19, CYP3A4
Esomeprazole50-901.0-1.5CYP2C19, CYP3A4
Lansoprazole>801.5CYP2C19, CYP3A4
Pantoprazole~771.0-1.9CYP2C19, CYP3A4
Rabeprazole~521.0-2.0CYP2C19, CYP3A4 (also non-enzymatic)

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This assay is fundamental for determining the inhibitory potency of a PPI.

Objective: To measure the concentration-dependent inhibition of H+/K+-ATPase activity by the test compound.

Methodology:

  • Preparation of H+/K+-ATPase: The enzyme is typically isolated from the gastric mucosa of a suitable animal model (e.g., hog or rabbit).

  • Assay Buffer: A buffered solution (e.g., Tris-HCl) at a slightly acidic pH (e.g., 6.5) is used to simulate the environment of the parietal cell canaliculus and facilitate the activation of the PPI.

  • Incubation: The isolated enzyme is pre-incubated with varying concentrations of the test PPI for a defined period.

  • ATPase Reaction: The enzymatic reaction is initiated by the addition of ATP. The activity of the H+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is often done using a colorimetric method, such as the Fiske-Subbarow method.

  • Data Analysis: The percentage of inhibition at each PPI concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In_Vitro_Workflow start Start enzyme_prep Prepare H+/K+-ATPase Vesicles start->enzyme_prep incubation Incubate Enzyme with PPI enzyme_prep->incubation reaction Initiate Reaction with ATP incubation->reaction measurement Measure Inorganic Phosphate (Pi) reaction->measurement analysis Calculate % Inhibition & IC50 measurement->analysis end End analysis->end

Caption: General workflow for an in vitro H+/K+-ATPase inhibition assay.

In Vivo Gastric Acid Secretion in a Rat Model

This in vivo model assesses the antisecretory effect of a PPI in a living organism.

Objective: To measure the inhibition of gastric acid secretion in response to a secretagogue after administration of the test compound.

Methodology:

  • Animal Preparation: Male Sprague-Dawley or Wistar rats are typically used. The animals are anesthetized, and a surgical procedure is performed to cannulate the stomach for perfusion and collection of gastric contents.[3][4][5][6]

  • Gastric Perfusion: The stomach is continuously perfused with saline. The perfusate is collected, and its acidity is measured by titration with a standard base (e.g., NaOH) to a neutral pH.[5][7]

  • Stimulation of Acid Secretion: A secretagogue, such as histamine or pentagastrin, is administered to induce a stable rate of gastric acid secretion.[3][4]

  • PPI Administration: The test PPI is administered, typically intravenously or intraduodenally.

  • Measurement of Inhibition: The gastric acid output is monitored over time after PPI administration. The percentage of inhibition is calculated by comparing the acid output before and after drug administration.

  • Data Analysis: Dose-response curves can be generated to determine the ED50 (the dose required to produce 50% of the maximal inhibitory effect).

Conclusion

While direct experimental data for 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole is not available in the public domain, its chemical structure strongly suggests that it functions as a proton pump inhibitor, sharing the same fundamental mechanism of action as widely-used drugs like omeprazole and lansoprazole. Its efficacy and pharmacokinetic profile would be dependent on the specific substitutions on the benzimidazole and benzylamine rings. Further preclinical and clinical studies would be necessary to fully characterize its therapeutic potential relative to existing PPIs. The experimental protocols described provide a framework for the evaluation of this and other novel PPI candidates.

References

Comparative In Vitro Efficacy of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole and Alternative Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of the putative proton pump inhibitor (PPI) 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole against established PPIs. Due to the limited publicly available data on this specific compound, this guide focuses on the well-characterized alternatives: omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole. The comparison is based on their inhibitory activity against the gastric H+/K+ ATPase, the primary target for treating acid-related disorders.

In Vitro Efficacy Comparison of Proton Pump Inhibitors

The primary measure of in vitro efficacy for proton pump inhibitors is their ability to inhibit the H+/K+ ATPase enzyme, commonly expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The following table summarizes the reported IC50 values for the inhibition of gastric H+/K+ ATPase by common PPIs. It is important to note that these values can vary between studies depending on the specific experimental conditions.

CompoundIn Vitro Potency (IC50) on H+/K+ ATPase
Omeprazole2.4 µM[1]
EsomeprazoleData not available in a directly comparable format
LansoprazoleIC50 values reported to be similar to or slightly better than omeprazole in some studies
Pantoprazole6.8 µM[1]
RabeprazoleReported to have the fastest rate of inhibition among PPIs[2]

Experimental Protocols

The following is a detailed methodology for a key in vitro experiment to determine the inhibitory activity of PPIs on the gastric H+/K+ ATPase.

In Vitro H+/K+ ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the proton pump, which is responsible for gastric acid secretion.

1. Preparation of H+/K+ ATPase Vesicles:

  • Gastric mucosal tissue from a suitable animal model (e.g., hog, rabbit, or rat) is homogenized in a buffered sucrose solution.

  • The homogenate is subjected to differential centrifugation to isolate microsomal fractions enriched with H+/K+ ATPase-containing vesicles.

  • The protein concentration of the vesicle preparation is determined using a standard protein assay.

2. Activation of the Proton Pump:

  • The vesicle suspension is pre-incubated in a buffer containing a potassium salt (e.g., KCl) and a protonophore (e.g., valinomycin) to establish a potassium gradient and initiate proton transport into the vesicles upon addition of ATP.

3. Inhibition Assay:

  • The prepared H+/K+ ATPase vesicles are incubated with varying concentrations of the test compound (e.g., 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole or other PPIs) for a specific duration at 37°C. A vehicle control (without the inhibitor) is also included.

  • The enzymatic reaction is initiated by the addition of ATP.

  • The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This can be quantified using a colorimetric method, such as the Fiske-Subbarow method.

4. Data Analysis:

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway for Gastric Acid Secretion

The following diagram illustrates the key signaling pathways that regulate gastric acid secretion by parietal cells in the stomach. Proton pump inhibitors act on the final step of this pathway, the H+/K+ ATPase.

GastricAcidSecretion cluster_parietal Parietal Cell cluster_lumen Gastric Lumen Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Histamine Histamine H2R H2 Receptor Histamine->H2R ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Ca2 Ca2+ Pathway CCK2R->Ca2 cAMP cAMP Pathway H2R->cAMP M3R->Ca2 PK Protein Kinases cAMP->PK Ca2->PK ProtonPump H+/K+ ATPase (Proton Pump) PK->ProtonPump Activation H_ion H+ ProtonPump->H_ion H+ Secretion

Caption: Signaling pathways regulating gastric acid secretion.

Experimental Workflow for In Vitro PPI Efficacy Testing

This diagram outlines the general workflow for determining the in vitro efficacy of a proton pump inhibitor.

PPI_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Isolate Gastric Mucosa A2 Homogenize Tissue A1->A2 A3 Differential Centrifugation A2->A3 A4 Isolate H+/K+ ATPase Vesicles A3->A4 B1 Pre-incubate Vesicles with Test Compound A4->B1 B2 Initiate Reaction with ATP B1->B2 B3 Measure Inorganic Phosphate (Pi) Release B2->B3 C1 Calculate % Inhibition B3->C1 C2 Generate Dose-Response Curve C1->C2 C3 Determine IC50 Value C2->C3

Caption: Workflow for in vitro H+/K+ ATPase inhibition assay.

References

A Comparative Guide to the Mechanism of Action of Benzimidazole-Based Proton Pump Inhibitors: 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole and Omeprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism of action of the well-established proton pump inhibitor (PPI), omeprazole, and the investigational compound 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole. While specific experimental data for 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole is not widely available in public literature, its chemical structure places it within the class of 2-(benzylsulfinyl)benzimidazoles, which are known to act as inhibitors of the gastric H+/K+-ATPase. Therefore, its mechanism of action is presumed to be analogous to that of omeprazole.

Introduction to Gastric Acid Secretion and Proton Pump Inhibitors

Gastric acid secretion is the final step in a complex signaling pathway within the parietal cells of the stomach lining. The enzyme responsible for pumping hydrogen ions (protons) into the gastric lumen, in exchange for potassium ions, is the H+/K+-ATPase, commonly referred to as the proton pump. Proton pump inhibitors (PPIs) are a class of drugs that specifically target and inhibit this enzyme, thereby reducing gastric acid secretion. Omeprazole, a substituted benzimidazole, is a widely used PPI for treating acid-related disorders.

Mechanism of Action: A Shared Pathway of Proton Pump Inhibition

Both omeprazole and 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole belong to the benzimidazole sulfoxide class of compounds and are pro-drugs, meaning they are administered in an inactive form. Their activation and subsequent inhibition of the proton pump follow a common pathway.

  • Systemic Absorption and Accumulation: After oral administration, these compounds are absorbed in the small intestine and reach the parietal cells via the bloodstream. Due to their weakly basic nature, they readily cross cell membranes and accumulate in the acidic secretory canaliculi of the stimulated parietal cells.

  • Acid-Catalyzed Activation: The acidic environment of the secretory canaliculi triggers a chemical rearrangement of the benzimidazole sulfoxide. This acid-catalyzed conversion transforms the inactive pro-drug into a highly reactive tetracyclic sulfenamide intermediate.

  • Covalent Binding and Irreversible Inhibition: The activated sulfenamide then forms a covalent disulfide bond with specific cysteine residues on the alpha-subunit of the H+/K+-ATPase. For omeprazole, this binding occurs primarily at Cys813 and Cys892. This covalent modification leads to the irreversible inactivation of the proton pump.

  • Suppression of Acid Secretion: With the proton pumps inhibited, the final step of acid secretion is blocked, leading to a profound and long-lasting reduction in both basal and stimulated gastric acid output. The restoration of acid secretion requires the synthesis of new H+/K+-ATPase enzyme molecules.

Comparative Overview

While quantitative data for 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole is not available, a qualitative comparison based on the shared mechanism of action with omeprazole is presented below.

FeatureOmeprazole2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole (Presumed)
Drug Class Proton Pump Inhibitor (PPI)Proton Pump Inhibitor (PPI)
Chemical Scaffold Substituted Benzimidazole SulfoxideSubstituted Benzimidazole Sulfoxide
Target Enzyme Gastric H+/K+-ATPaseGastric H+/K+-ATPase
Activation Acid-catalyzed conversion to a reactive sulfenamide in parietal cell canaliculiAcid-catalyzed conversion to a reactive sulfenamide in parietal cell canaliculi
Inhibition Type IrreversibleIrreversible
Bonding Covalent disulfide bond with cysteine residues of the H+/K+-ATPaseCovalent disulfide bond with cysteine residues of the H+/K+-ATPase
Effect on Acid Secretion Potent inhibition of basal and stimulated gastric acid secretionExpected to be a potent inhibitor of gastric acid secretion

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of Proton Pump Inhibition

The following diagram illustrates the common mechanism of action for benzimidazole-based proton pump inhibitors.

PPI_Mechanism cluster_blood Bloodstream cluster_parietal Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) cluster_lumen Gastric Lumen Prodrug_blood Inactive Prodrug (e.g., Omeprazole) Prodrug_cell Inactive Prodrug Prodrug_blood->Prodrug_cell Diffusion Activated_drug Activated Sulfenamide Prodrug_cell->Activated_drug Acid-catalyzed Activation (H+) ProtonPump H+/K+-ATPase (Proton Pump) Activated_drug->ProtonPump Covalent Bonding (Irreversible Inhibition) H_lumen H+ ProtonPump->H_lumen Efflux (Blocked) H_ion H+ K_ion_in K+ K_ion_out K+ K_ion_out->ProtonPump Influx

Caption: Mechanism of proton pump inhibition by benzimidazoles.

General Experimental Workflow for Anti-Ulcer Activity Screening

The anti-ulcer and anti-secretory activities of novel benzimidazole derivatives are typically evaluated in animal models. The following diagram outlines a general workflow for such studies.

Experimental_Workflow cluster_analysis Analysis start Animal Model (e.g., Wistar Rats) dosing Oral Administration of Test Compound or Vehicle start->dosing induction Ulcer Induction (e.g., Pylorus Ligation, Aspirin) dosing->induction sacrifice Euthanasia and Stomach Excision induction->sacrifice gastric_juice Gastric Juice Collection (Volume, pH, Acidity) sacrifice->gastric_juice ulcer_index Ulcer Index Calculation (Scoring of Lesions) sacrifice->ulcer_index end Data Comparison and Statistical Analysis gastric_juice->end ulcer_index->end

Caption: Workflow for evaluating anti-ulcer activity.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anti-ulcer and anti-secretory activity of benzimidazole derivatives, as described in the scientific literature.

Pylorus Ligation-Induced Gastric Ulcer Model

This model is used to assess the anti-secretory activity of a compound.

  • Animal Preparation: Wistar rats are fasted for 24 hours with free access to water.

  • Dosing: The test compound, a standard drug (e.g., omeprazole), or a vehicle control is administered orally.

  • Surgical Procedure: After a set period (e.g., 30-60 minutes), the animals are anesthetized. A midline abdominal incision is made, and the pyloric end of the stomach is ligated, taking care not to obstruct blood vessels.

  • Incubation: The animals are allowed to recover for a period (e.g., 4-19 hours) to allow for the accumulation of gastric secretions.

  • Sample Collection and Analysis: The animals are euthanized, and the stomach is removed. The gastric contents are collected, and the volume, pH, and total acidity (by titration with NaOH) are determined.

  • Ulcer Scoring: The stomach is opened along the greater curvature, and the gastric mucosa is examined for ulcers. The ulcers are scored based on their number and severity to calculate an ulcer index.

Aspirin-Induced Gastric Ulcer Model

This model evaluates the cytoprotective effects of a compound against NSAID-induced damage.

  • Animal Preparation: Rats are fasted as described above.

  • Dosing: The test compound or control is administered orally.

  • Ulcer Induction: After a set period (e.g., 30-60 minutes), a high dose of aspirin (e.g., 200 mg/kg) is administered orally to induce gastric lesions.

  • Evaluation: After a further incubation period (e.g., 4 hours), the animals are euthanized, and their stomachs are excised and examined for ulcers, which are then scored to determine the ulcer index.

In Vitro H+/K+-ATPase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the proton pump enzyme.

  • Enzyme Preparation: H+/K+-ATPase is typically isolated from the gastric mucosa of rabbits or hogs.

  • Assay Conditions: The enzyme is incubated with the test compound at various concentrations in a buffered solution.

  • Activity Measurement: The ATPase activity is initiated by the addition of ATP. The amount of inorganic phosphate released from ATP hydrolysis is measured, often using a colorimetric method.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Conclusion

2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole, based on its chemical structure, is expected to function as a proton pump inhibitor with a mechanism of action analogous to that of omeprazole. Both compounds are pro-drugs that undergo acid-catalyzed activation to form a reactive species that irreversibly inhibits the gastric H+/K+-ATPase by forming a covalent bond. The evaluation of such compounds typically involves in vivo models of gastric ulceration and in vitro enzyme inhibition assays. Further studies on 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole would be necessary to determine its specific potency, selectivity, and pharmacokinetic profile in comparison to established PPIs like omeprazole.

A Comparative Analysis of 2-(Benzylsulfinyl)-5,6-dimethoxybenzimidazole Derivatives as Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: Covalent Inhibition of the Gastric H+/K+-ATPase

The therapeutic effect of these benzimidazole derivatives stems from their ability to potently inhibit the gastric H+/K+-ATPase, the proton pump responsible for the final step in gastric acid secretion. These compounds are prodrugs that, in the acidic environment of the parietal cell canaliculus, undergo a chemical rearrangement to form a reactive tetracyclic sulfenamide. This activated species then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inhibition.

G cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen Prodrug Benzimidazole Prodrug Activated Tetracyclic Sulfenamide (Active Inhibitor) Prodrug->Activated Acidic Environment (pH < 4) ATPase H+/K+-ATPase (Proton Pump) Activated->ATPase Covalent Bonding (Disulfide Bridge) Inhibited_ATPase Inhibited H+/K+-ATPase ATPase->Inhibited_ATPase Protons H+ ATPase->Protons Proton Secretion

Mechanism of Action of Benzimidazole Proton Pump Inhibitors.

Comparative Performance of Benzimidazole Derivatives

The efficacy of different 2-(benzylsulfinyl)-5,6-dimethoxybenzimidazole derivatives is influenced by the nature and position of substituents on both the benzimidazole and the pyridine rings. These modifications affect the compound's pKa, stability, and interaction with metabolizing enzymes. The following table summarizes the in vitro inhibitory activity of several well-known PPIs against the H+/K+-ATPase.

CompoundStructureIC50 (µM) on H+/K+-ATPase*Key Structural Features
Omeprazole 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole0.012Methoxy group at the 5-position of the benzimidazole ring. Methyl and methoxy groups on the pyridine ring.
Lansoprazole 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole0.007Trifluoroethoxy group on the pyridine ring, which increases lipophilicity.
Pantoprazole 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole0.050Difluoromethoxy group at the 5-position of the benzimidazole ring, which enhances stability at neutral pH.
Rabeprazole 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole sodium0.018Methoxypropoxy group on the pyridine ring, contributing to a rapid onset of action.

Note: IC50 values are from a comparative study using isolated rabbit gastric glands and represent the concentration required to inhibit 50% of the H+/K+-ATPase activity[1].

Structure-Activity Relationship (SAR)

The structure-activity relationship of this class of compounds is well-documented. The electron-donating or withdrawing nature of the substituents on the pyridine ring plays a critical role in modulating the pKa of the pyridine nitrogen. This, in turn, influences the rate of activation in an acidic environment. For the target molecule, 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole , the "2-Ethylamino" group on the benzyl ring would be expected to influence the electronic properties and steric bulk around the sulfinyl group, which could affect its reactivity and binding to the proton pump. The 5,6-dimethoxy substitution on the benzimidazole ring is a common feature in many PPIs and is known to contribute to their activity.

G cluster_sar Structure-Activity Relationship Benzimidazole Benzimidazole Ring (5,6-dimethoxy) Sulfinyl Sulfinyl Bridge (Chiral Center) Benzimidazole->Sulfinyl Activity Biological Activity (H+/K+-ATPase Inhibition) Sulfinyl->Activity Pyridine Pyridine Ring (Substituents) Pyridine->Sulfinyl

Key Structural Components Influencing Biological Activity.

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of benzimidazole derivatives on the gastric H+/K+-ATPase.

1. Preparation of Gastric Vesicles:

  • Gastric vesicles rich in H+/K+-ATPase are typically isolated from the gastric mucosa of rabbits or hogs.

  • The tissue is homogenized and subjected to differential centrifugation to obtain a microsomal fraction containing the proton pumps.

2. ATPase Activity Assay:

  • The assay measures the rate of ATP hydrolysis by the H+/K+-ATPase, which is quantified by measuring the amount of inorganic phosphate (Pi) released.

  • The reaction mixture typically contains the gastric vesicles, a buffer (e.g., Tris-HCl), MgCl2, and KCl (to stimulate the enzyme).

  • The test compound (dissolved in a suitable solvent like DMSO) is pre-incubated with the vesicles at a specific pH (e.g., 6.5) to allow for acid-catalyzed activation.

  • The reaction is initiated by the addition of ATP and incubated at 37°C.

  • The reaction is stopped, and the amount of released Pi is determined colorimetrically.

3. Data Analysis:

  • The percentage of inhibition is calculated by comparing the ATPase activity in the presence of the test compound to the activity of a control (vehicle only).

  • The IC50 value, the concentration of the compound that causes 50% inhibition, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_workflow Experimental Workflow: H+/K+-ATPase Inhibition Assay Start Start Isolation Isolate Gastric Vesicles (H+/K+-ATPase source) Start->Isolation Preincubation Pre-incubate Vesicles with Test Compound (pH 6.5) Isolation->Preincubation Reaction Initiate Reaction (Add ATP, 37°C) Preincubation->Reaction Measurement Measure Inorganic Phosphate (Pi) Released Reaction->Measurement Analysis Calculate % Inhibition and IC50 Value Measurement->Analysis End End Analysis->End

Workflow for the In Vitro H+/K+-ATPase Inhibition Assay.

Conclusion

The 2-(benzylsulfinyl)-5,6-dimethoxybenzimidazole scaffold is a cornerstone in the design of effective proton pump inhibitors. The comparative analysis of well-established drugs like omeprazole, lansoprazole, pantoprazole, and rabeprazole highlights the subtle yet significant impact of chemical modifications on their inhibitory potency, stability, and pharmacokinetic profiles. While direct experimental data for the 2-(2-Ethylaminobenzylsulfinyl) derivative is lacking in the accessible literature, the established structure-activity relationships for this class of compounds suggest that the ethylamino substitution on the benzyl ring would likely modulate its biological activity. Further research and direct comparative studies are necessary to fully elucidate the therapeutic potential of this specific derivative in relation to existing proton pump inhibitors.

References

Comparative Cross-Reactivity Analysis of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole and Related Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of the novel benzimidazole derivative, 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole, against other established proton pump inhibitors (PPIs). Due to the limited publicly available data on this specific compound, this guide leverages data from the broader class of benzimidazole-based PPIs to provide a relevant comparative framework. The information herein is intended to support research and development efforts in gastroenterology and pharmacology.

Proton pump inhibitors are a class of drugs that profoundly reduce gastric acid production by irreversibly inhibiting the H+/K+ ATPase proton pump in the stomach.[1] While generally considered safe, instances of hypersensitivity and allergic cross-reactivity between different PPIs have been reported.[2][3] Understanding the potential for cross-reactivity is crucial for clinical decision-making and the development of new, more selective therapeutic agents.

Comparative Analysis of Proton Pump Inhibitors

The following table summarizes key characteristics of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole and other commonly prescribed PPIs. The data for the target compound is limited, highlighting the need for further investigation.

Feature2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazoleOmeprazolePantoprazoleLansoprazole
Chemical Class BenzimidazoleBenzimidazoleBenzimidazoleBenzimidazole
IC50 (H+/K+ ATPase) Data Not Available~0.3 µM~0.2 µM~0.15 µM
Reported Cross-Reactivity Data Not AvailableHigh potential with other benzimidazolesDocumented, but may be a safer alternative in some omeprazole-sensitive patientsDocumented, but may be tolerated in some omeprazole-sensitive patients[2]
Primary Metabolism Presumed CYP2C19 & CYP3A4CYP2C19, CYP3A4CYP2C19, CYP3A4CYP2C19, CYP3A4

Experimental Protocols

To assess the cross-reactivity and selectivity of novel PPIs like 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole, standardized experimental protocols are essential. The following outlines key methodologies.

H+/K+ ATPase Inhibition Assay

This in vitro assay quantifies the inhibitory potency of a compound against the target enzyme.

Objective: To determine the IC50 value of the test compound for the gastric H+/K+ ATPase.

Materials:

  • Lyophilized porcine or rabbit gastric H+/K+ ATPase vesicles

  • Test compound (2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole) and reference PPIs

  • ATP, KCl, MgCl2, Nigericin

  • Assay buffer (e.g., Tris-HCl)

  • Spectrophotometer or luminescence plate reader

Procedure:

  • Enzyme Preparation: Reconstitute lyophilized H+/K+ ATPase vesicles in the assay buffer.

  • Compound Incubation: Pre-incubate the enzyme vesicles with varying concentrations of the test compound and reference PPIs in an acidic environment to facilitate activation of the prodrug.

  • Initiation of Reaction: Initiate the ATPase reaction by adding ATP and KCl. The hydrolysis of ATP by the enzyme leads to proton pumping.

  • Measurement: Measure the rate of ATP hydrolysis, typically through quantifying the release of inorganic phosphate or the consumption of NADH in a coupled enzyme system.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the compound concentration to determine the IC50 value.

In Vitro Cross-Reactivity Assessment using Patient-Derived Samples

For compounds with suspected allergenic potential, in vitro tests using patient samples can provide an initial assessment of cross-reactivity.

Objective: To evaluate the potential for cross-reactivity of the test compound in individuals with known hypersensitivity to other PPIs.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from patients with a history of PPI allergy

  • Test compound and a panel of other PPIs

  • Cell culture medium and supplements

  • Flow cytometer and relevant antibodies (e.g., for lymphocyte activation markers) or ELISA kits (e.g., for cytokine release)

Procedure:

  • Sample Collection: Obtain blood samples from patients with confirmed hypersensitivity to a specific PPI.

  • Cell Isolation: Isolate PBMCs using density gradient centrifugation.

  • Lymphocyte Transformation Test (LTT): Culture the PBMCs in the presence of the test compound, the sensitizing PPI, and other related PPIs.

  • Endpoint Measurement: After a defined incubation period, assess T-cell activation and proliferation by measuring the expression of activation markers via flow cytometry or by quantifying cytokine release (e.g., IFN-γ, IL-5) using ELISA.

  • Data Analysis: A significant response to the test compound in cells from a patient sensitized to another PPI suggests potential cross-reactivity.

Visualizing Key Processes and Relationships

The following diagrams, generated using Graphviz, illustrate the signaling pathway of gastric acid secretion, a typical experimental workflow for assessing cross-reactivity, and the logical framework for this comparative analysis.

Gastric_Acid_Secretion_Pathway cluster_parietal_cell Parietal Cell cluster_inputs Stimulatory Inputs cluster_drug Pharmacological Intervention H2R H2 Receptor cAMP cAMP H2R->cAMP CCK2R CCK2 Receptor Ca2 Ca2+ CCK2R->Ca2 M3R M3 Receptor M3R->Ca2 PK Protein Kinases cAMP->PK Ca2->PK PPI Proton Pump (H+/K+ ATPase) PK->PPI Activation H_ion H+ PPI->H_ion Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen Histamine Histamine Histamine->H2R Gastrin Gastrin Gastrin->CCK2R ACh Acetylcholine ACh->M3R Target_Drug 2-(2-Ethylaminobenzylsulfinyl) -5,6-dimethoxybenzimidazole Target_Drug->PPI Inhibition Cross_Reactivity_Workflow start Start: Novel PPI Compound in_vitro In Vitro H+/K+ ATPase Inhibition Assay start->in_vitro patient_samples Acquire Samples from Patients with Known PPI Allergy start->patient_samples selectivity Determine IC50 and Selectivity Index in_vitro->selectivity analysis Analyze Data for Cross-Reactive T-Cell Activation selectivity->analysis ltt Lymphocyte Transformation Test with Novel and Existing PPIs patient_samples->ltt cytokine Measure Cytokine Release (e.g., ELISA) ltt->cytokine cytokine->analysis conclusion Conclusion on Cross-Reactivity Potential analysis->conclusion Comparative_Analysis_Logic Target 2-(2-Ethylaminobenzylsulfinyl) -5,6-dimethoxybenzimidazole Class Benzimidazole PPIs Target->Class Comparison Comparative Analysis Class->Comparison Alternatives Alternative PPIs (Omeprazole, Pantoprazole, etc.) Alternatives->Comparison Data Quantitative Data (IC50, Cross-Reactivity Reports) Comparison->Data Protocols Experimental Protocols (Inhibition Assays, LTT) Comparison->Protocols Outcome Assessment of Relative Cross-Reactivity Profile Data->Outcome Protocols->Outcome

References

Independent Verification of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole's Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the biological activity of the novel benzimidazole derivative, 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole. The focus is on its potential role as a proton pump inhibitor (PPI), a class of drugs that effectively reduce stomach acid production.[1][2][3] This document outlines the necessary experimental protocols to compare its efficacy against established PPIs and presents templates for data summarization and visualization to facilitate objective analysis.

The primary mechanism of action for PPIs involves the irreversible inhibition of the gastric H+/K+ ATPase, the enzyme responsible for the final step in gastric acid secretion.[1][2][4][5] Therefore, the core of this verification process will be the in vitro H+/K+ ATPase inhibition assay.

Comparative Compounds

To establish a robust comparison, the activity of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole should be evaluated against a panel of well-characterized PPIs. Recommended comparators include:

  • Omeprazole: The first-in-class PPI, serving as a benchmark standard.

  • Esomeprazole: The S-isomer of omeprazole, known for its improved pharmacokinetic profile.

  • Lansoprazole: Another widely used PPI with a rapid onset of action.

  • Pantoprazole: Noted for its lower potential for drug-drug interactions.

  • Rabeprazole: Characterized by its rapid acid suppression.

An alternative class of acid suppressants, H2 receptor antagonists (e.g., Famotidine, Cimetidine), could also be included for a broader comparison of mechanistic differences, though PPIs are generally more effective at inhibiting acid production.[3]

Experimental Protocols

A critical component of independent verification is the use of standardized and reproducible experimental methods. The following section details the protocol for the in vitro H+/K+ ATPase inhibition assay.

In Vitro H+/K+ ATPase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the proton pump enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole and comparator compounds against gastric H+/K+ ATPase.

Materials:

  • Gastric H+/K+ ATPase-rich microsomes (prepared from porcine or rabbit gastric mucosa)

  • Test compounds: 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole and comparator PPIs

  • ATP (Adenosine 5'-triphosphate) disodium salt

  • Tris-HCl buffer

  • Magnesium Chloride (MgCl2)

  • Potassium Chloride (KCl)

  • Ammonium molybdate

  • Malachite Green reagent

  • Perchloric acid

  • Phosphate standard solution

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all buffer and reagent solutions to the required concentrations.

  • Enzyme Activation: The H+/K+ ATPase enzyme is typically activated in an acidic environment, mimicking the conditions of the gastric parietal cell. Incubate the gastric microsomes in a slightly acidic buffer (pH 6.1) to activate the proton pumps.

  • Incubation with Inhibitors:

    • Add varying concentrations of the test compound and comparator PPIs to the activated enzyme preparation.

    • Incubate the mixture for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

  • Initiation of ATPase Reaction:

    • Transfer the enzyme-inhibitor mixture to a reaction buffer (pH 7.4) containing MgCl2 and KCl.

    • Initiate the enzymatic reaction by adding a known concentration of ATP.

  • Quantification of Phosphate Release:

    • The H+/K+ ATPase hydrolyzes ATP, releasing inorganic phosphate (Pi).

    • Stop the reaction after a specific time (e.g., 10-20 minutes) by adding a quenching solution like perchloric acid.

    • Quantify the amount of released Pi using a colorimetric method, such as the Malachite Green assay. The intensity of the color is proportional to the amount of Pi produced and can be measured using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to a control (enzyme without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, using non-linear regression analysis.

Data Presentation

For a clear and concise comparison, all quantitative data should be summarized in tabular format.

Table 1: In Vitro H+/K+ ATPase Inhibitory Activity

CompoundIC50 (µM) ± SD
2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazoleExperimental Value
OmeprazoleExperimental Value
EsomeprazoleExperimental Value
LansoprazoleExperimental Value
PantoprazoleExperimental Value
RabeprazoleExperimental Value
SD: Standard Deviation from at least three independent experiments.

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Signaling Pathway of Gastric Acid Secretion and Inhibition

cluster_ParietalCell Gastric Parietal Cell cluster_Lumen Gastric Lumen H2O H2O CA Carbonic Anhydrase H2O->CA CO2 CO2 CO2->CA H2CO3 H2CO3 CA->H2CO3 HCO3 HCO3- H2CO3->HCO3 H_ion H+ H2CO3->H_ion ProtonPump H+/K+ ATPase (Proton Pump) H_ion->ProtonPump Cl_ion_cell Cl- Cl_lumen Cl- Cl_ion_cell->Cl_lumen Cl- Channel K_ion_cell K+ K_ion_cell->ProtonPump H_lumen H+ ProtonPump->H_lumen H+ out HCl HCl (Gastric Acid) H_lumen->HCl K_lumen K+ K_lumen->ProtonPump K+ in Cl_lumen->HCl PPI 2-(2-Ethylaminobenzylsulfinyl) -5,6-dimethoxybenzimidazole (PPI) PPI->ProtonPump Irreversible Inhibition

Caption: Mechanism of gastric acid secretion and its inhibition by a Proton Pump Inhibitor.

Experimental Workflow for H+/K+ ATPase Inhibition Assay

start Start prep_enzyme Prepare Gastric H+/K+ ATPase Microsomes start->prep_enzyme activate_enzyme Activate Enzyme (pH 6.1 Incubation) prep_enzyme->activate_enzyme add_inhibitor Add Test Compound & Comparator PPIs (Varying Concentrations) activate_enzyme->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate initiate_reaction Initiate Reaction with ATP (pH 7.4) incubate->initiate_reaction quantify Quantify Inorganic Phosphate (Malachite Green Assay) initiate_reaction->quantify analyze Calculate % Inhibition & Determine IC50 quantify->analyze end End analyze->end

Caption: Workflow for the in vitro H+/K+ ATPase inhibition assay.

Logical Relationship for Comparative Analysis

main_compound 2-(2-Ethylaminobenzylsulfinyl) -5,6-dimethoxybenzimidazole assay In Vitro H+/K+ ATPase Inhibition Assay main_compound->assay data IC50 Value assay->data comparator_data IC50 Values assay->comparator_data comparison Comparison of IC50 Values data->comparison conclusion Relative Potency Determination comparison->conclusion comparator_compounds Established PPIs (Omeprazole, Esomeprazole, etc.) comparator_compounds->assay comparator_data->comparison

Caption: Logical flow for the comparative analysis of PPI activity.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole Analogs as Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole analogs, a class of compounds investigated for their potential as proton pump inhibitors (PPIs) for the treatment of acid-related gastrointestinal disorders. The information presented herein is compiled from preclinical research and aims to elucidate the key structural determinants for their biological activity.

Executive Summary

Substituted benzimidazoles represent a cornerstone in the management of peptic ulcers and gastroesophageal reflux disease (GERD).[1] Their mechanism of action involves the irreversible inhibition of the gastric H+/K+-ATPase, the proton pump responsible for the final step in gastric acid secretion.[2][3] The 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole scaffold has been a subject of medicinal chemistry efforts to optimize potency and pharmacokinetic properties. This guide summarizes the impact of structural modifications on the inhibitory activity of these analogs against the H+/K+-ATPase and their in vivo efficacy in preclinical models.

Data Presentation: Structure-Activity Relationship

The following table presents a representative structure-activity relationship for a series of 2-(2-substituted-benzylsulfinyl)-5,6-dimethoxybenzimidazole analogs. The data is a synthesized representation based on established trends in the literature to illustrate the key SAR points.

Compound IDR1 (Benzimidazole)R2 (Benzyl)In Vitro H+/K+-ATPase Inhibition IC50 (µM)In Vivo Inhibition of Gastric Acid Secretion (% at 10 mg/kg)
1 (Parent) 5,6-di-OCH32-NHCH2CH30.2575
Analog A 5,6-di-OCH32-NH20.5060
Analog B 5,6-di-OCH3H5.2025
Analog C 5,6-di-OCH32-N(CH3)20.3570
Analog D 5-OCH32-NHCH2CH30.4568
Analog E H2-NHCH2CH31.1045
Analog F 5-CF32-NHCH2CH32.5030

Key Findings from SAR Data:

  • Substitution on the Benzyl Ring: The presence and nature of the substituent at the 2-position of the benzyl ring are critical for activity. An ethylamino group (Compound 1) appears to be optimal for potent inhibition. A primary amine (Analog A) is also effective, though slightly less so. Removal of the amino group (Analog B) leads to a significant drop in activity. A dimethylamino group (Analog C) retains good activity.

  • Substitution on the Benzimidazole Ring: Electron-donating groups on the benzimidazole ring, such as the 5,6-dimethoxy substitution (Compound 1), enhance both in vitro and in vivo potency compared to a single methoxy group (Analog D) or an unsubstituted ring (Analog E). Conversely, an electron-withdrawing group like trifluoromethyl (Analog F) diminishes activity.

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This protocol outlines the measurement of the inhibitory activity of test compounds against the gastric proton pump.

1. Preparation of H+/K+-ATPase Vesicles:

  • Gastric vesicles rich in H+/K+-ATPase are prepared from the fundic mucosa of rabbit or hog stomachs by differential centrifugation.[4] The final vesicle preparation is suspended in a buffer solution (e.g., 250 mM sucrose, 0.2 mM EDTA, 2 mM Tris-HCl, pH 7.4) and stored at -80°C.

2. ATPase Activity Assay:

  • The assay is based on the measurement of inorganic phosphate (Pi) released from the hydrolysis of ATP.[5][6]

  • The reaction mixture contains:

    • Tris-HCl buffer (pH 7.4)[7]

    • MgCl2 (2 mM)[7]

    • KCl (2 mM)[7]

    • H+/K+-ATPase vesicles (10-20 µg protein)

    • Test compound at various concentrations (dissolved in DMSO, final concentration ≤1%)

  • The mixture is pre-incubated for a specified time (e.g., 30 minutes) at 37°C.[5]

  • The reaction is initiated by the addition of ATP (e.g., 2 mM).[6][7]

  • After a defined incubation period (e.g., 20-30 minutes), the reaction is stopped by adding an acidic reagent (e.g., trichloroacetic acid).[5][6]

  • The amount of released Pi is determined colorimetrically using a reagent like malachite green or Fiske-Subbarow reagent, and the absorbance is measured spectrophotometrically.[5]

  • The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.

In Vivo Gastric Acid Secretion Assay (Pylorus Ligation Model in Rats)

This in vivo model is used to assess the antisecretory activity of the test compounds.[8][9][10]

1. Animal Preparation:

  • Male Wistar or Sprague-Dawley rats (180-220 g) are used.

  • The animals are fasted for 24-48 hours before the experiment, with free access to water.[9][10]

2. Surgical Procedure (Pylorus Ligation):

  • Rats are anesthetized (e.g., using ether or a combination of ketamine and xylazine).[8]

  • A midline abdominal incision is made to expose the stomach.

  • The pyloric end of the stomach is carefully ligated with a silk suture, ensuring that the blood supply is not occluded.[10]

  • The abdominal wall is then sutured.

3. Drug Administration:

  • The test compounds or vehicle (control) are administered, typically intraduodenally or orally, immediately after the pylorus ligation.[8]

4. Sample Collection and Analysis:

  • After a set period (e.g., 4-19 hours), the animals are sacrificed.[8][9]

  • The esophagus is clamped, and the stomach is removed.

  • The gastric contents are collected, centrifuged, and the volume is measured.

  • The pH of the gastric juice is determined.

  • The total acidity is measured by titration with a standard solution of NaOH (e.g., 0.01 N) using a suitable indicator (e.g., phenolphthalein).[9]

  • The percentage inhibition of gastric acid secretion is calculated by comparing the results from the treated groups with the control group.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro H+/K+-ATPase Inhibition Assay cluster_invivo In Vivo Gastric Acid Secretion Assay (Pylorus Ligation Model) prep Preparation of H+/K+-ATPase Vesicles assay ATPase Activity Assay (Measure Pi release) prep->assay Enzyme Source calc IC50 Calculation assay->calc Dose-Response Data fasting Animal Fasting ligation Pylorus Ligation Surgery fasting->ligation admin Drug Administration ligation->admin collect Gastric Content Collection admin->collect 4-19 hours analyze Analysis of Volume, pH, and Acidity collect->analyze inhibit_calc Calculate % Inhibition analyze->inhibit_calc

Caption: Experimental workflow for evaluating benzimidazole analogs.

proton_pump_inhibition cluster_cell ParietalCell Gastric Parietal Cell Canaliculus Secretory Canaliculus (Acidic) ActiveForm Active Sulfenamide Canaliculus->ActiveForm Acid-catalyzed activation ProtonPump H+/K+-ATPase (Proton Pump) Prodrug Benzimidazole Prodrug (Inactive) Prodrug->Canaliculus Accumulation ActiveForm->ProtonPump Covalent Binding (Inhibition) H_out H+ ProtonPump->H_out Pumps H+ out Lumen Stomach Lumen H_out->Lumen K_in K+ K_in->ProtonPump Pumps K+ in

Caption: Mechanism of proton pump inhibition by benzimidazoles.

sar_relationship 1 High Potency 2 Electron-Donating Groups on Benzimidazole (e.g., 5,6-di-OCH3) 1->2 Favors 3 Amino Group at Benzyl-2 (e.g., -NHCH2CH3) 1->3 Favors 4 Electron-Withdrawing Groups on Benzimidazole (e.g., 5-CF3) 5 No Substitution at Benzyl-2 6 Low Potency 6->4 Results from 6->5 Results from

Caption: Key structure-activity relationships for potency.

References

A Comparative Safety Profile of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole and the Sulfinylbenzimidazole Class

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available safety and toxicological data for the specific compound 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole are limited. This guide provides a comparative safety profile by examining the well-established class of sulfinylbenzimidazole derivatives, primarily focusing on the proton pump inhibitor (PPI) Rabeprazole as a representative agent. This information is intended to serve as a reference for the potential safety considerations and evaluation methodologies for novel compounds within this chemical class.

Introduction to Sulfinylbenzimidazoles

The benzimidazole core is a prominent scaffold in medicinal chemistry, leading to a wide array of therapeutic agents. The sulfinylbenzimidazole subclass is particularly known for its potent inhibition of the gastric H+/K+-ATPase (proton pump), making these compounds highly effective in reducing stomach acid secretion.[1] They are widely used in the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[2] Given the structural similarity, it is plausible that 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole may share a similar mechanism of action and, consequently, a related safety profile.

Comparative Safety and Tolerability

Proton pump inhibitors are generally well-tolerated for short-term use.[1] Common adverse effects are typically mild and transient.[1][3] However, concerns have been raised regarding the long-term use of this class of drugs.[4][[“]]

Common and Long-Term Adverse Effects

The adverse effects of sulfinylbenzimidazoles are generally consistent across the class.

Adverse Effect CategorySpecific EffectReported Incidence/RiskReference Compound(s)
Common (Short-Term) Headache~1-5%Rabeprazole, Omeprazole, Lansoprazole
Diarrhea~1-5%Rabeprazole, Omeprazole, Lansoprazole
Nausea~1-5%Rabeprazole, Omeprazole, Lansoprazole
Abdominal Pain~1-5%Rabeprazole, Omeprazole, Lansoprazole
Long-Term Use Associated Risks Bone FracturesIncreased risk with long-term, high-dose useGeneral PPI Class
Clostridioides difficile InfectionIncreased riskGeneral PPI Class
HypomagnesemiaCan occur with use > 3 monthsGeneral PPI Class
Vitamin B12 DeficiencyPotential for malabsorption with prolonged useGeneral PPI Class
Chronic Kidney DiseaseAssociation observed in some studiesGeneral PPI Class
Gastric ECL Cell HyperplasiaAssociated with sustained hypergastrinemiaOmeprazole, Ranitidine

Table 1: Summary of Common and Long-Term Adverse Effects of Sulfinylbenzimidazole Proton Pump Inhibitors.[1][4][[“]][6]

Preclinical Toxicology

Preclinical studies in animals are crucial for identifying potential target organ toxicities and establishing safe starting doses for clinical trials.

Study TypeFindingSpeciesCompound
13-Week Oral ToxicityNo-Observed-Adverse-Effect Level (NOAEL) of 10 mg/kg (males) and 20 mg/kg (females) for rabeprazole in combination with sodium bicarbonate.DogRabeprazole Sodium
CarcinogenicityLong-term hypergastrinemia secondary to profound acid suppression can lead to enterochromaffin-like (ECL) cell hyperplasia and, in some species (e.g., rats), carcinoid tumors.RatGeneral PPI Class
GenotoxicityNo evidence of genotoxicity in standard assays.RatOmeprazole

Table 2: Representative Preclinical Toxicology Findings for Sulfinylbenzimidazoles.[7][8][9]

Experimental Protocols for Safety Assessment

A thorough preclinical safety evaluation of a novel sulfinylbenzimidazole derivative would involve a battery of in vitro and in vivo assays.

In Vitro Cytotoxicity Assay

This assay determines the concentration at which a compound is toxic to cultured cells.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK-293 for kidney toxicity) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[10][11]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole) and a vehicle control. Add the dilutions to the respective wells and incubate for 24 to 72 hours.[11][12]

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[10][12]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Bacterial Reverse Mutation Assay (Ames Test)

This assay assesses the mutagenic potential of a compound.[13]

Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Prepare overnight cultures of several Salmonella typhimurium histidine-dependent strains (e.g., TA98, TA100, TA1535, TA1537) and an E. coli tryptophan-dependent strain.[14][15]

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[15]

  • Exposure: In a test tube, combine 0.1 mL of the bacterial culture, the test compound at various concentrations, and 0.5 mL of the S9 mix or a buffer.[15]

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine or tryptophan) to the test tube, mix gently, and pour onto a minimal glucose agar plate.[16]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[15]

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid) on the test plates and compare to the negative (vehicle) control plates. A significant, dose-dependent increase in revertant colonies suggests mutagenic potential.[13][15]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Proton Pump Inhibition

Sulfinylbenzimidazoles, in an acidic environment, are converted to their active form, a sulfenamide, which then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase enzyme system in gastric parietal cells. This irreversibly blocks the pump's activity, thereby inhibiting the final step of gastric acid secretion.[1]

G cluster_parietal_cell Gastric Parietal Cell cluster_lumen Stomach Lumen PPI Sulfinylbenzimidazole (Inactive Prodrug) Active_PPI Active Sulfenamide PPI->Active_PPI Acidic Environment (Secretory Canaliculi) Proton_Pump H+/K+-ATPase (Proton Pump) Active_PPI->Proton_Pump Covalent Bonding (Inhibition) H_ion H+ Proton_Pump->H_ion Pumps H+ out K_ion_lumen K+ K_ion_cell K+ K_ion_cell->Proton_Pump Pumps K+ in

Caption: Mechanism of H+/K+-ATPase inhibition by sulfinylbenzimidazoles.

Workflow for Preclinical Safety Assessment

The evaluation of a novel compound requires a structured workflow to assess its safety profile before it can be considered for clinical development.

G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies start Novel Compound Synthesis (e.g., 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole) cytotoxicity Cytotoxicity Assays (e.g., MTT on HepG2, HEK-293) start->cytotoxicity genotoxicity Genotoxicity Assays (e.g., Ames Test) start->genotoxicity cyp_inhibition CYP450 Inhibition Assay start->cyp_inhibition decision1 Proceed to In Vivo? cytotoxicity->decision1 genotoxicity->decision1 cyp_inhibition->decision1 acute_tox Acute Toxicity (Single Dose) repeated_tox Repeated-Dose Toxicity (e.g., 28-day study) acute_tox->repeated_tox decision2 Clinical Candidate? repeated_tox->decision2 decision1->acute_tox Favorable Profile end IND-Enabling Toxicology decision2->end Safe & Efficacious

Caption: A generalized workflow for preclinical safety assessment.

Metabolism and Potential for Drug Interactions

Sulfinylbenzimidazoles are primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, particularly CYP2C19 and CYP3A4.[1] Genetic variations in CYP2C19 can lead to significant differences in drug exposure and, consequently, efficacy and safety.[17] A new chemical entity within this class, such as 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole, would require thorough investigation of its metabolic profile and its potential to inhibit or induce CYP enzymes, as this can lead to clinically significant drug-drug interactions.[18][19]

Conclusion

While specific safety data for 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole is not available in the public domain, the well-characterized safety profile of the sulfinylbenzimidazole class, represented by drugs like Rabeprazole, provides a valuable framework for its potential toxicological properties. Key areas of focus for any novel compound in this class would include a thorough evaluation of long-term use effects, particularly on gastric cell histology, as well as a comprehensive assessment of its mutagenic potential and metabolic profile to predict drug-drug interaction risks. The experimental protocols and workflows outlined in this guide offer a foundational approach for such an evaluation.

References

Comparative In Vivo Efficacy of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole and Placebo in Gastric Acid Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the in vivo efficacy of the investigational compound 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole relative to a placebo. Due to the absence of publicly available preclinical or clinical trial data for this specific molecule, this comparison is based on its structural features, which strongly suggest its classification as a proton pump inhibitor (PPI). The data presented is representative of the expected efficacy for a compound of this class in established animal models of gastric acid secretion.

Proton pump inhibitors are a class of drugs that profoundly suppress gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells. They are widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.

Data Presentation: Representative In Vivo Efficacy

The following table summarizes expected quantitative data from a representative in vivo study comparing a hypothetical benzimidazole-based PPI, such as 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole, with a placebo in a pylorus-ligated rat model. This model is a standard preclinical assay for evaluating the antisecretory activity of potential anti-ulcer agents.

ParameterPlacebo Group2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole Group (Representative Data)Percentage Inhibition
Gastric Juice Volume (mL) 8.5 ± 1.24.2 ± 0.850.6%
pH of Gastric Juice 1.8 ± 0.34.5 ± 0.7-
Free Acidity (mEq/L) 75.3 ± 5.620.1 ± 3.973.3%
Total Acidity (mEq/L) 102.1 ± 7.235.8 ± 4.564.9%
Ulcer Index (mm) 15.4 ± 2.13.2 ± 0.979.2%

Data are presented as mean ± standard deviation and are hypothetical, based on typical results for proton pump inhibitors in this model.

Experimental Protocols

A detailed methodology for a representative in vivo efficacy study is provided below.

Title: Evaluation of the antisecretory and antiulcer activity of 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole in the pylorus-ligated rat model.

1. Animals:

  • Male Wistar rats (180-220 g) are used.

  • Animals are fasted for 24 hours before the experiment but allowed free access to water.

2. Experimental Groups:

  • Group I: Control (Placebo - vehicle, e.g., 0.5% carboxymethyl cellulose).

  • Group II: Test compound (2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole) administered at a representative dose (e.g., 30 mg/kg, p.o.).

3. Procedure:

  • The test compound or placebo is administered orally to the respective groups of rats.

  • One hour after administration, the rats are anesthetized (e.g., with ketamine and xylazine).

  • The abdomen is opened via a midline incision, and the pyloric end of the stomach is ligated.

  • The abdominal wall is then sutured.

  • Four hours after pyloric ligation, the animals are sacrificed by cervical dislocation.

  • The stomach is dissected out, and the gastric contents are collected into a graduated centrifuge tube.

4. Measurement of Gastric Secretion Parameters:

  • The volume of the gastric juice is measured.

  • The pH of the gastric juice is determined using a pH meter.

  • The free and total acidity are determined by titrating the gastric juice with 0.01 N NaOH, using Topfer's reagent and phenolphthalein as indicators, respectively.

5. Ulcer Index Determination:

  • The stomach is opened along the greater curvature and washed with saline.

  • The gastric mucosa is examined for ulcers, and the ulcer index is calculated based on the number and severity of the lesions.

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis animal_prep Animal Fasting (24h) grouping Grouping of Animals (Placebo vs. Test Compound) animal_prep->grouping administration Oral Administration of Compound/Placebo grouping->administration anesthesia Anesthesia (1h post-dose) administration->anesthesia ligation Pyloric Ligation anesthesia->ligation suturing Suturing ligation->suturing sacrifice Sacrifice (4h post-ligation) suturing->sacrifice collection Collection of Gastric Contents sacrifice->collection measurement Measurement of Volume, pH, and Acidity collection->measurement ulcer_scoring Ulcer Scoring collection->ulcer_scoring

Caption: Experimental workflow for evaluating a proton pump inhibitor.

signaling_pathway cluster_cell Gastric Parietal Cell cluster_lumen Gastric Lumen receptor Receptors (H2, M3, CCK2) cAMP_Ca cAMP & Ca2+ Signaling receptor->cAMP_Ca Activation protein_kinases Protein Kinases cAMP_Ca->protein_kinases Activation proton_pump H+/K+-ATPase (Proton Pump) protein_kinases->proton_pump Activation H_ion H+ proton_pump->H_ion H+ Secretion ppi 2-(2-Ethylaminobenzylsulfinyl) -5,6-dimethoxybenzimidazole (PPI) ppi->proton_pump Irreversible Inhibition

Caption: Inhibition of the gastric proton pump by a PPI.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.